Product packaging for N-Carbobenzoxy-DL-norvaline(Cat. No.:CAS No. 21691-43-0)

N-Carbobenzoxy-DL-norvaline

Cat. No.: B1580583
CAS No.: 21691-43-0
M. Wt: 251.28 g/mol
InChI Key: NSJDRLWFFAWSFP-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-DL-norvaline is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(Benzyloxy)carbonyl]norvaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B1580583 N-Carbobenzoxy-DL-norvaline CAS No. 21691-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJDRLWFFAWSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21691-43-0
Record name N-[(Phenylmethoxy)carbonyl]norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21691-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21691-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

N-Carbobenzoxy-DL-norvaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Carbobenzoxy-DL-norvaline. The information is intended to support research and development activities in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Chemical Properties

This compound, also known as N-Cbz-DL-norvaline, is a synthetic amino acid derivative. It is a racemic mixture of the N-terminally protected form of norvaline, a non-proteinogenic amino acid. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of norvaline from participating in unwanted side reactions during peptide bond formation.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS Number 21691-43-0
Appearance White to off-white crystalline powder
Melting Point 85.0 to 88.0 °C
Purity ≥98.0% (typically determined by HPLC and/or neutralization titration)
Solubility Soluble in methanol (B129727)
Structural Information
IdentifierValue
IUPAC Name 2-[(phenylmethoxy)carbonylamino]pentanoic acid
SMILES CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChI Key NSJDRLWFFAWSFP-UHFFFAOYSA-N

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and patent literature for related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor DL-norvaline, followed by the N-protection with a carbobenzoxy group.

Step 1: Synthesis of DL-norvaline

A common method for the synthesis of DL-norvaline is the Strecker amino acid synthesis, starting from pentanal. A detailed, multi-step synthesis starting from n-valeric acid is also described in the patent literature.[1][2][3]

  • Materials: n-Valeric acid, thionyl chloride, liquid bromine, concentrated ammonia (B1221849) water, methanol or ethanol, cation exchange resin.[1]

  • Procedure Overview:

    • Acyl Chloride Formation: n-Valeric acid is reacted with thionyl chloride to form n-pentanoyl chloride.[2]

    • Bromination: The resulting n-pentanoyl chloride is brominated at the alpha-position.[1]

    • Ammonolysis: The α-bromo-n-pentanoyl chloride is then subjected to ammonolysis with concentrated ammonia water to yield DL-norvaline.[1]

    • Purification: The crude DL-norvaline is purified by recrystallization and/or ion-exchange chromatography.[1]

Step 2: N-Carbobenzoxylation of DL-norvaline (Schotten-Baumann Reaction)

This is a general procedure for the N-protection of amino acids.

  • Materials: DL-norvaline, benzyl (B1604629) chloroformate (carbobenzoxy chloride), sodium hydroxide (B78521) or sodium carbonate, diethyl ether or other suitable organic solvent, hydrochloric acid.

  • Procedure:

    • DL-norvaline is dissolved in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt.

    • The solution is cooled in an ice bath.

    • Benzyl chloroformate is added portion-wise with vigorous stirring, while maintaining the pH of the solution in the alkaline range by the concurrent addition of sodium hydroxide solution.

    • After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.

    • The reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other impurities.

    • The aqueous layer is acidified with hydrochloric acid to precipitate the this compound.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound.[4]

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) is a common mobile phase system.

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable due to the presence of the benzene (B151609) ring in the carbobenzoxy group.

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

  • Analysis: The retention time and peak area are used to determine the purity of the sample against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the protons of the norvaline side chain, and the α-proton.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for NMR analysis of this compound.

Applications in Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. The Cbz group provides robust protection of the amino group during peptide coupling reactions and can be removed under specific conditions, typically through catalytic hydrogenation.

Role in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating an N-Cbz protected amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin with attached peptide Deprotection Deprotection (Removal of N-terminal protecting group) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with N-Cbz-DL-norvaline Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat cycle for next amino acid Washing2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from resin and deprotection of side chains Repeat->Cleavage Final step PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Caption: Workflow of N-Cbz-DL-norvaline incorporation in SPPS.

In this workflow, the N-terminal protecting group of the resin-bound peptide is removed, followed by a washing step. The this compound is then activated and coupled to the free amino group. After another washing step, this cycle can be repeated with the next amino acid. Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups (including the Cbz group) are removed to yield the final peptide.

References

N-Carbobenzoxy-DL-norvaline structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Carbobenzoxy-DL-norvaline: Structure, Properties, and Experimental Protocols

Introduction

This compound, also known as N-Cbz-DL-norvaline or Z-DL-Nva-OH, is a synthetic derivative of the non-proteinogenic amino acid DL-norvaline.[1] It belongs to the class of N-protected amino acids, where the amino group is masked by a carbobenzoxy (Cbz or Z) protecting group. This protection strategy is fundamental in peptide chemistry and organic synthesis, preventing the highly reactive amino group from participating in undesired side reactions, particularly during peptide bond formation.[2] DL-norvaline itself is an achiral molecule's chiral derivative, an isomer of the more common amino acid valine, and has been studied for its potential role as an ergogenic supplement.[3][4] This document provides a detailed overview of the structure, stereochemistry, physicochemical properties, and relevant experimental methodologies for this compound.

Chemical Structure and Stereochemistry

This compound consists of a norvaline core, which is a straight-chain five-carbon alpha-amino acid (2-aminopentanoic acid).[4][5] The amino group at the alpha-carbon (C2) is linked to a benzyloxycarbonyl group.

Stereochemistry: The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of two enantiomers:

  • N-Carbobenzoxy-D-norvaline ((R)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

  • N-Carbobenzoxy-L-norvaline ((S)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

The chiral center is the alpha-carbon atom, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a propyl side chain, and the N-carbobenzoxyamino group. The presence of these two enantiomers results in an overall optically inactive mixture.

Chemical Structure Visualization

The following diagram illustrates the chemical structure of the L-enantiomer of N-Carbobenzoxy-norvaline. The DL-form is a 1:1 mixture of this structure and its mirror image.

Caption: Chemical structure of N-Carbobenzoxy-L-norvaline.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below for reference by researchers.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 21691-43-0[3][6]
Molecular Formula C₁₃H₁₇NO₄[6]
Molecular Weight 251.28 g/mol [6]
Appearance White to almost white powder/crystal[1][6]
Melting Point 85.0 to 88.0 °C[1][6]
Purity (HPLC) >98.0%[6]
Solubility Soluble in Methanol[6]
Table 2: Computed Chemical Properties
PropertyValueReference
IUPAC Name 2-{[(benzyloxy)carbonyl]amino}pentanoic acid[7]
InChI Key NSJDRLWFFAWSFP-UHFFFAOYSA-N[7]
Canonical SMILES CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1[7]
LogP 2.55[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Table 3: Spectroscopic Data Identifiers
Spectroscopic MethodDatabase/Reference
¹H NMR AIST Spectral DB (SDBS), ChemicalBook
¹³C NMR ChemicalBook
IR AIST Spectral DB (SDBS), ChemicalBook
Mass Spectrometry ChemicalBook

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of this compound.

Synthesis via Schotten-Baumann Reaction

This protocol describes a general and widely used method for the N-protection of amino acids using benzyl (B1604629) chloroformate.

Objective: To synthesize this compound from DL-norvaline.

Materials:

  • DL-Norvaline (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) (2.2 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution of Amino Acid: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve DL-norvaline (1.0 eq) in a 1N NaOH solution (2.2 eq) with cooling in an ice bath to maintain the temperature between 0-5 °C.

  • Addition of Reagents: While stirring vigorously, add benzyl chloroformate (1.1 eq) and an equivalent volume of a 4N NaOH solution dropwise and simultaneously over a period of 30-45 minutes. Ensure the pH of the reaction mixture is maintained between 9-10 and the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted benzyl chloroformate and by-products like benzyl alcohol.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 2. A white precipitate of this compound should form.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under vacuum over P₂O₅ to yield the final product.

Characterization and Quality Control

Objective: To confirm the identity, purity, and properties of the synthesized this compound.

Methods:

  • Purity Analysis (HPLC): Purity is typically determined by High-Performance Liquid Chromatography (HPLC).[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

    • Column: C18 reverse-phase column.

    • Detection: UV at 214 nm and 254 nm.

    • Expected Result: A major peak corresponding to the product, with purity calculated based on the area percentage.[6]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.[6][8]

    • Solvent: CDCl₃ or DMSO-d₆.

    • Expected Signals: Characteristic peaks for the propyl chain protons, the alpha-proton, the benzylic protons of the Cbz group, and the aromatic protons.

  • Melting Point Determination: The melting point is measured using a standard melting point apparatus. A sharp melting range (e.g., 85-88 °C) is indicative of high purity.[6]

  • Assay (Titration): A neutralization titration can be performed to determine the assay of the acidic carboxyl group.[6]

    • Titrant: Standardized sodium hydroxide solution.

    • Indicator: Phenolphthalein.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical flow from starting materials to the final, characterized product.

workflow start Starting Materials (DL-Norvaline, Cbz-Cl, NaOH) reaction Schotten-Baumann Reaction (pH 9-10, 0-5 °C) start->reaction workup Aqueous Work-up (Ether Wash) reaction->workup acidification Acidification to pH 2 (Precipitation) workup->acidification isolation Filtration & Drying acidification->isolation product Crude N-Cbz-DL-norvaline isolation->product analysis Characterization product->analysis hplc Purity (HPLC) analysis->hplc nmr Structure (NMR) analysis->nmr mp Melting Point analysis->mp final_product Pure N-Cbz-DL-norvaline analysis->final_product

Caption: Workflow for the synthesis and analysis of N-Cbz-DL-norvaline.

Conclusion

This compound is a key building block in synthetic chemistry, particularly for peptide synthesis. Its well-defined properties and established synthesis protocols make it a reliable reagent for researchers. The racemic nature of the "DL" form is a critical consideration for stereospecific applications. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and professionals in drug development and chemical research, facilitating its effective use and characterization in the laboratory.

References

An In-depth Technical Guide on the Putative Mechanism of Action of N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of N-Carbobenzoxy-DL-norvaline is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism based on the well-established biological activity of its parent compound, DL-norvaline, as an inhibitor of the enzyme arginase. The carbobenzoxy group is a common protecting group in peptide synthesis, and its influence on the biological activity of norvaline has not been extensively characterized.

Introduction

This compound is a synthetic derivative of the non-proteinogenic amino acid DL-norvaline. While primarily utilized as a building block in peptide synthesis due to the protective nature of the carbobenzoxy (Cbz) group, its structural similarity to L-arginine suggests a potential role in modulating nitric oxide (NO) signaling pathways. The proposed mechanism of action centers on the inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.

The Arginase-NOS Axis: A Critical Regulatory Hub

In mammalian cells, the metabolism of L-arginine is a critical bifurcation point that determines the production of either nitric oxide and L-citrulline, or urea (B33335) and L-ornithine. This metabolic choice is governed by the competing activities of two key enzymes:

  • Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

  • Arginase: This enzyme hydrolyzes L-arginine to yield urea and L-ornithine. L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.

Under physiological conditions, a balance is maintained between the NOS and arginase pathways. However, in various pathological states, including cardiovascular and neurodegenerative diseases, the upregulation of arginase activity can lead to a depletion of the L-arginine pool available for NOS. This "L-arginine steal" results in decreased NO bioavailability and subsequent endothelial dysfunction.

Putative Mechanism of Action: Arginase Inhibition

The proposed mechanism of action for this compound is predicated on its potential to act as an inhibitor of arginase, either directly or following the in-vivo cleavage of the carbobenzoxy group to release active DL-norvaline. Norvaline, being a structural analog of L-ornithine, is a known competitive inhibitor of arginase.

By inhibiting arginase, this compound would be expected to increase the intracellular concentration of L-arginine, thereby enhancing the substrate availability for NOS and promoting the production of nitric oxide.

Signaling Pathway of Arginase Inhibition

cluster_0 L-Arginine Metabolism cluster_1 Inhibitory Action L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Arginase Arginase L-Arginine->Arginase Substrate (Competitive) Nitric Oxide + L-Citrulline Nitric Oxide + L-Citrulline NOS->Nitric Oxide + L-Citrulline Product Urea + L-Ornithine Urea + L-Ornithine Arginase->Urea + L-Ornithine Product N-Cbz-DL-norvaline N-Cbz-DL-norvaline N-Cbz-DL-norvaline->Arginase Inhibition (Putative)

Caption: Putative inhibition of Arginase by N-Cbz-DL-norvaline.

Quantitative Data on Norvaline as an Arginase Inhibitor

CompoundArginase IsoformInhibition Constant (Ki)Cell/Tissue TypeReference
L-NorvalineNot specifiedIC50: ~10 µMActivated Macrophages[1]
L-NorvalineNot specified-Endothelial Cells[2]

Note: IC50 and Ki values are dependent on experimental conditions. The data presented here is for illustrative purposes.

Experimental Protocols

The following outlines a general experimental workflow for assessing the arginase inhibitory potential of this compound.

Experimental Workflow for Arginase Inhibition Assay

Arginase_Source Prepare Arginase Source (e.g., Liver Lysate) Incubation Incubate Arginase with L-Arginine and varying concentrations of N-Cbz-DL-norvaline Arginase_Source->Incubation Reaction_Stop Stop Reaction (e.g., Acidification) Incubation->Reaction_Stop Urea_Quantification Quantify Urea Production (e.g., Colorimetric Assay) Reaction_Stop->Urea_Quantification Data_Analysis Data Analysis (IC50 Determination) Urea_Quantification->Data_Analysis

Caption: Workflow for determining arginase inhibitory activity.

Detailed Methodology: In Vitro Arginase Activity Assay

  • Preparation of Arginase Source:

    • Homogenize fresh tissue (e.g., rat liver) in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris.

    • The resulting supernatant containing arginase is collected and its protein concentration determined (e.g., via Bradford assay).

  • Incubation:

    • In a 96-well plate, add the tissue lysate to a buffer containing a known concentration of L-arginine.

    • Add varying concentrations of this compound (or a vehicle control) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the enzymatic reaction by adding a strong acid solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).

  • Urea Quantification:

    • Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone).

    • Heat the plate to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of urea.

    • Calculate the amount of urea produced in each well.

    • Plot the percentage of arginase inhibition against the log concentration of this compound to determine the IC50 value.

Concluding Remarks

The therapeutic potential of arginase inhibitors is an active area of research, with implications for a range of disorders characterized by endothelial dysfunction. While this compound is primarily a tool for chemical synthesis, its core structure, DL-norvaline, is a known inhibitor of arginase. Future studies are warranted to directly investigate the biological activity of this compound and to determine whether it can serve as a prodrug for norvaline or if the carbobenzoxy group itself modulates its interaction with arginase. Such research would clarify its mechanism of action and its potential as a pharmacological agent.

References

N-Carbobenzoxy-DL-norvaline: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norvaline (Cbz-DL-Nva) is a synthetic amino acid derivative. While primarily utilized as a protecting group in peptide synthesis, the carbobenzoxy (Cbz) moiety can confer biological activity to amino acids. This technical guide consolidates the current understanding of the potential biological activities of Cbz-DL-Nva, drawing inferences from studies on its constituent parts: the Cbz group and DL-norvaline. This document outlines potential mechanisms of action, proposes experimental protocols for investigation, and provides a framework for future research into its therapeutic potential.

Introduction

This compound is a derivative of the non-proteinogenic amino acid DL-norvaline, where the amino group is protected by a carbobenzoxy group. This modification is a common strategy in peptide chemistry to prevent unwanted side reactions during peptide bond formation.[] However, the addition of the Cbz group can also modulate the biological activity of the parent amino acid. This guide explores the two primary potential avenues of biological function for Cbz-DL-Nva: its activity as an intact molecule, potentially targeting receptors, and its role as a pro-drug for DL-norvaline, a known enzyme inhibitor.

Potential Biological Activities and Functions

The biological activity of this compound has not been extensively studied directly. However, based on the known functions of DL-norvaline and other Cbz-protected amino acids, two primary hypotheses for its biological role can be proposed.

Arginase Inhibition via DL-norvaline

DL-norvaline is a known inhibitor of the enzyme arginase.[2] Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), a key step in the urea cycle. By inhibiting arginase, DL-norvaline can increase the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS).[3] Increased NOS activity leads to higher levels of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4]

If the Cbz group of this compound is cleaved in vivo or in vitro, the released DL-norvaline could exert its inhibitory effect on arginase. The stability of the Cbz group in biological systems is therefore a critical factor in determining this potential activity. While stable under many synthetic conditions, enzymatic cleavage of Cbz groups has been reported.[5]

Cholecystokinin (B1591339) (CCK) Receptor Antagonism

Studies have shown that various N-carbobenzoxy-protected amino acids can act as competitive antagonists of cholecystokinin (CCK) receptors.[6] CCK is a peptide hormone and neurotransmitter that plays a role in digestion, satiety, and anxiety.[7] Antagonism of CCK receptors has therapeutic potential in various gastrointestinal and central nervous system disorders. The potency of CCK receptor antagonism by Cbz-amino acids has been correlated with the hydrophobicity of the amino acid side chain.[6] Given the structure of norvaline, it is plausible that this compound could exhibit antagonist activity at CCK receptors.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data (e.g., IC50, Ki, EC50) specifically for the biological activity of this compound on any biological target. The table below summarizes the known activity of the parent compound, DL-norvaline, on its primary target, arginase.

CompoundTargetActivity MetricValueReference
DL-norvalineArginase-Inhibitor[2]

Further research is required to determine the quantitative biological activity of this compound.

Proposed Experimental Protocols

To elucidate the biological activity and function of this compound, the following experimental protocols are proposed.

Arginase Inhibition Assay

This assay will determine if this compound, either intact or after potential cleavage, can inhibit arginase activity.

Materials:

  • Purified arginase enzyme

  • L-arginine (substrate)

  • Urea colorimetric detection kit

  • This compound

  • DL-norvaline (positive control)

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare a stock solution of this compound and DL-norvaline in a suitable solvent.

  • In a 96-well plate, add purified arginase enzyme to each well.

  • Add serial dilutions of this compound and DL-norvaline to the wells. Include a vehicle control.

  • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding L-arginine to each well.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction and measure the amount of urea produced using a colorimetric assay kit, following the manufacturer's instructions.

  • Calculate the percentage of arginase inhibition for each compound concentration and determine the IC50 value for active compounds.

CCK Receptor Binding Assay

This assay will investigate the ability of this compound to bind to CCK receptors.

Materials:

  • Cell line expressing CCK-A or CCK-B receptors (e.g., CHO-K1 cells)

  • Radiolabeled CCK ligand (e.g., [125I]-CCK-8)

  • This compound

  • Known CCK receptor antagonist (positive control, e.g., L-364,718 for CCK-A)

  • Binding buffer

  • Scintillation counter

Protocol:

  • Culture the CCK receptor-expressing cells to an appropriate density.

  • Prepare cell membranes from the cultured cells.

  • In a multi-tube format, incubate the cell membranes with a fixed concentration of the radiolabeled CCK ligand.

  • Add increasing concentrations of this compound or the positive control antagonist.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the concentration of this compound required to displace 50% of the radioligand binding (IC50) and calculate the inhibitory constant (Ki).

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of DL-norvaline and other Cbz-amino acids.

Arginase_Inhibition_Pathway N-Cbz-DL-norvaline N-Cbz-DL-norvaline DL-norvaline DL-norvaline N-Cbz-DL-norvaline->DL-norvaline Cleavage Arginase Arginase DL-norvaline->Arginase Inhibits Urea_Ornithine Urea_Ornithine Arginase->Urea_Ornithine L-Arginine L-Arginine L-Arginine->Arginase Substrate NOS NOS L-Arginine->NOS Substrate Nitric_Oxide Nitric_Oxide NOS->Nitric_Oxide Physiological_Effects Physiological_Effects Nitric_Oxide->Physiological_Effects e.g., Vasodilation

Potential Arginase Inhibition Pathway

CCK_Receptor_Antagonism_Pathway N-Cbz-DL-norvaline N-Cbz-DL-norvaline CCK_Receptor CCK_Receptor N-Cbz-DL-norvaline->CCK_Receptor Antagonist CCK CCK CCK->CCK_Receptor Agonist G_Protein_Activation G_Protein_Activation CCK_Receptor->G_Protein_Activation Downstream_Signaling Downstream_Signaling G_Protein_Activation->Downstream_Signaling e.g., PLC, Ca2+

Potential CCK Receptor Antagonism Pathway
Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Arginase_Assay Arginase Inhibition Assay Cbz_Cleavage_Assay Cbz Group Stability/ Cleavage Assay Arginase_Assay->Cbz_Cleavage_Assay If active CCK_Binding_Assay CCK Receptor Binding Assay Cell_Based_Assays Cell-Based Functional Assays (e.g., NO production, cAMP) CCK_Binding_Assay->Cell_Based_Assays If active Animal_Models Animal Models of Disease (e.g., Hypertension, GI disorders) Cbz_Cleavage_Assay->Animal_Models Cell_Based_Assays->Animal_Models PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD_Studies

Workflow for Biological Evaluation

Conclusion

This compound presents an intriguing subject for further pharmacological investigation. While its primary current application is in synthetic chemistry, the known biological activities of its constituent components suggest a potential for dual-action biological effects. The proposed experimental workflows provide a clear path for elucidating its mechanism of action and therapeutic potential. Future studies should focus on quantifying its activity on arginase and CCK receptors, as well as determining the metabolic fate of the Cbz group in biological systems. This research will be crucial in unlocking the potential of this compound as a novel therapeutic agent.

References

Spectroscopic Profile of N-Carbobenzoxy-DL-norvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzoxy-DL-norvaline (N-Cbz-DL-norvaline), a key building block in peptide synthesis and drug discovery. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
11.3Singlet (broad)Carboxylic Acid (-COOH)
7.32 - 7.35MultipletAromatic Protons (C₆H₅-)
6.50DoubletAmide Proton (-NH-)
5.38Doubletα-Proton (-CH(NH)-)
5.11 - 5.14SingletBenzylic Protons (-CH₂-Ph)
4.25 - 4.41Multipletα-Proton (-CH(NH)-)
1.84Multipletβ-Protons (-CH₂-CH₂-CH₃)
1.67Multipletγ-Protons (-CH₂-CH₃)
1.40Sextetγ-Protons (-CH₂-CH₃)
0.93Tripletδ-Protons (-CH₃)

Note: The spectrum was acquired in CDCl₃. The presence of rotamers due to restricted C-N bond rotation can lead to the observation of multiple signals for some protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~175-178Carboxylic Acid Carbon (-C OOH)
~156-158Urethane Carbonyl Carbon (-NH-C O-O-)
~136-137Aromatic Quaternary Carbon (C -CH₂-)
~128-129Aromatic Carbons (-C H-)
~67-68Benzylic Carbon (-C H₂-Ph)
~53-55α-Carbon (-C H(NH)-)
~33-35β-Carbon (-C H₂-CH₂-CH₃)
~19-21γ-Carbon (-C H₂-CH₃)
~13-14δ-Carbon (-C H₃)

Note: These are predicted chemical shifts based on typical values for similar N-protected amino acids.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (Carboxylic Acid)
~3030MediumC-H stretch (Aromatic)
~2960, 2870MediumC-H stretch (Aliphatic)
~1710-1725StrongC=O stretch (Carboxylic Acid)
~1690-1710StrongC=O stretch (Urethane)
~1510-1540StrongN-H bend (Amide II)
~1210-1250StrongC-O stretch (Urethane)
~700-750StrongC-H out-of-plane bend (Aromatic)

Note: These are predicted absorption bands based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)
m/zIon TypePredicted Fragmentation Pathway
252.12[M+H]⁺Protonated molecular ion
208.13[M-CO₂+H]⁺Loss of carbon dioxide from the carboxylic acid
162.10[M-C₇H₇O₂]⁺Loss of the benzyloxycarbonyl group
108.06[C₇H₈O]⁺Benzyl (B1604629) alcohol fragment
91.05[C₇H₇]⁺Tropylium ion (from benzyl group)
72.08[C₄H₁₀N]⁺Iminium ion from norvaline backbone

Note: These are predicted m/z values for the protonated molecule and its major fragments under Electrospray Ionization (ESI) conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.

    • Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75, 100, or 125 MHz for carbon.

    • Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

    • A wider spectral width (e.g., 0-220 ppm) is used.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol (B129727) and water, often with a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

    • The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 252.12) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis & Purification of N-Cbz-DL-norvaline NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of N-Cbz-DL-norvaline.

Navigating the Solubility Landscape of N-Carbobenzoxy-DL-norvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-DL-norvaline (Cbz-DL-norvaline). Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for the structurally analogous compound, N-Carbobenzoxy-glycine (Cbz-glycine), to offer valuable insights into the expected solubility behavior. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.

Understanding Solubility: A Critical Parameter

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and drug development. It influences reaction kinetics, purification strategies, and the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in various solvents is therefore crucial for process optimization and formulation development.

Estimated Solubility Profile based on a Structural Analog

While specific quantitative solubility data for this compound remains scarce, data for N-Carbobenzoxy-glycine (Cbz-glycine) can serve as a useful surrogate for estimating its solubility in a range of common laboratory solvents. The primary structural difference lies in the side chain (propyl for norvaline versus a single hydrogen for glycine), which is expected to influence the magnitude of solubility but not necessarily the general trends across different solvent polarities.

A study on the solubility of Cbz-glycine in fourteen different solvents at temperatures ranging from 283.15 K to 323.15 K revealed a positive correlation between temperature and solubility.[1] The solubility was highest in polar protic solvents like methanol (B129727) and decreased with decreasing solvent polarity.[1]

Table 1: Solubility of N-Carbobenzoxy-glycine in Various Solvents at Different Temperatures (Expressed in mole fraction, 10³x) [1]

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolEthyl AcetateAcetone (B3395972)DichloromethaneWater
283.15155.8599.4669.8380.1253.2731.1561.386.720.07
288.15176.23114.2180.5192.3561.8436.4271.258.030.09
293.15198.67130.5892.33105.9871.4542.3882.169.530.11
298.15223.34148.72105.41121.1582.2149.1194.2311.260.14
303.15250.45168.79119.89137.9894.2656.70107.5913.250.17
308.15280.21190.98135.91156.63107.7365.25122.3815.540.21
313.15312.86215.49153.62177.29122.7974.88138.7618.170.26
318.15348.64242.52173.19199.98139.5885.71156.8921.190.32
323.15387.81272.29194.79225.04158.2997.88176.9424.640.39

Note: This data is for N-Carbobenzoxy-glycine and should be used as an estimation for this compound.

Based on this data, it is anticipated that this compound will exhibit good solubility in polar protic solvents such as alcohols (methanol, ethanol) and moderate solubility in polar aprotic solvents like acetone and ethyl acetate. Its solubility in nonpolar solvents and water is expected to be low.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, direct experimental measurement is essential. The following section details a robust and widely accepted methodology for solubility determination.

Equilibrium (Shake-Flask) Method

The equilibrium or shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2] It involves creating a saturated solution in equilibrium with the solid solute and then measuring the concentration of the dissolved compound.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pored, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

  • Concentration Analysis: Determine the concentration of this compound in the clear filtrate using a suitable analytical technique.

Diagram of the Experimental Workflow for the Equilibrium Solubility Method:

G Workflow for Equilibrium Solubility Determination A Add excess N-Cbz-DL-norvaline to solvent B Equilibrate at constant temperature (e.g., 24-72 hours with agitation) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Analyze filtrate for concentration (e.g., Gravimetric, UV-Vis, HPLC) D->E F Calculate Solubility E->F

Caption: A generalized workflow for determining equilibrium solubility.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to quantify the concentration of this compound in the saturated solution.

This is a straightforward and absolute method that involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[3][4][5]

Protocol:

  • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

  • Once the solvent is completely removed, cool the container in a desiccator to room temperature.

  • Weigh the container with the dried residue.

  • The mass of the dissolved solid is the difference between the final and initial weights of the container.

  • Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL).

Given the presence of the aromatic carbobenzoxy group, this compound will exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable method for quantification.[6]

Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze the Sample: Dilute the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Logical Relationship for UV-Vis Spectrophotometry Analysis:

G Logical Flow for UV-Vis Spectrophotometric Analysis A Determine λmax of N-Cbz-DL-norvaline C Measure Absorbance of Standards A->C B Prepare Standard Solutions B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D G Determine Concentration from Calibration Curve D->G E Dilute Saturated Filtrate F Measure Absorbance of Diluted Sample E->F F->G H Calculate Original Solubility G->H

Caption: A logical diagram for concentration determination using UV-Vis.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[7][8] An isocratic HPLC method with UV detection is generally suitable for the analysis of N-Cbz protected amino acids.

Protocol:

  • Method Development: Develop an isocratic HPLC method using a suitable stationary phase (e.g., C18 column) and a mobile phase that provides good peak shape and retention for this compound. The mobile phase could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. UV detection should be set at the λmax of the compound.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze the Sample: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

  • Record the peak area for this compound.

  • Use the calibration curve to determine the concentration of the compound in the injected sample and subsequently calculate the solubility in the original solvent.

Conclusion

References

An In-depth Technical Guide to Homologs and Analogs of N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologs and analogs of N-Carbobenzoxy-DL-norvaline, a protected amino acid derivative with significant applications in peptide synthesis and drug discovery. This document details the synthesis, biological activities, and structure-activity relationships of these compounds, offering valuable insights for researchers in medicinal chemistry and related fields.

Introduction to this compound

This compound (Cbz-DL-Nva-OH) is a synthetic amino acid derivative where the amino group of DL-norvaline is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation. Norvaline itself is a non-proteinogenic amino acid, an isomer of the more common amino acid valine, and has been investigated for various biological activities. The Cbz protecting group is favored for its stability under various conditions and its facile removal by catalytic hydrogenolysis.

Homologs of this compound

Homologs of N-Cbz-DL-norvaline are compounds that differ by a repeating unit, typically a methylene (B1212753) group (-CH2-), in the amino acid side chain. These variations in chain length can significantly impact the compound's hydrophobicity, steric hindrance, and ultimately, its biological activity.

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle-OH)

N-Carbobenzoxy-DL-norleucine is a close homolog of N-Cbz-DL-norvaline, featuring a linear four-carbon side chain. It is a key intermediate in the synthesis of peptides and peptidomimetics.

Table 1: Physicochemical Properties of N-Cbz-DL-norvaline and its Homolog, N-Cbz-DL-norleucine

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC13H17NO4251.28
N-Carbobenzoxy-DL-norleucineC14H19NO4265.31

Analogs of this compound

Analogs of N-Cbz-DL-norvaline are compounds with structural similarities but variations in the amino acid side chain, the protecting group, or the carboxylic acid moiety. These modifications are often introduced to explore structure-activity relationships (SAR) and to optimize biological activity, selectivity, and pharmacokinetic properties.

Peptidyl Aldehyde Analogs as Proteasome Inhibitors

A significant class of N-Cbz-amino acid analogs are peptidyl aldehydes, which have been extensively studied as inhibitors of proteases, particularly the 20S proteasome. The aldehyde functional group acts as a "warhead," forming a reversible covalent bond with the active site threonine of the proteasome.

A study by Li et al. (2011) described the synthesis and evaluation of a series of N-Cbz-dipeptidyl and -tripeptidyl aldehydes as 20S proteasome inhibitors. The inhibitory activities were assessed against the chymotrypsin-like (CT-L) activity of the proteasome.[1]

Table 2: Inhibitory Activity (IC50) of N-Cbz-Peptidyl Aldehyde Analogs against the 20S Proteasome (Chymotrypsin-like Activity) [1]

Compound IDStructureIC50 (nM)
3c Cbz-Glu(OtBu)-Phe-Leucinal15
3d Cbz-Glu(OtBu)-Leu-Leucinal28
3e Cbz-Phe-Leu-Leucinal55
3h Cbz-Nal-Leu-Leucinal35
3o Boc-Ser(OBzl)-Leu-Leucinal45
MG132 Cbz-Leu-Leu-Leucinal200

Data extracted from Li et al., Molecules, 2011.[1]

The data indicates that modifications at the P2 and P3 positions of the peptidyl aldehyde significantly influence inhibitory potency. For instance, the introduction of a bulky tert-butyl protected glutamate (B1630785) at P3 (compound 3c ) resulted in a more than 13-fold increase in activity compared to the well-known proteasome inhibitor MG132.

Self-Masked Aldehyde Analogs as Cysteine Protease Inhibitors

To address the potential reactivity and instability of aldehyde-based inhibitors, "self-masked" aldehyde inhibitors (SMAIs) have been developed. In these analogs, the aldehyde is part of a latent functional group, such as a hemiacetal, which is unmasked at the target site.

A study on cruzain, a cysteine protease from Trypanosoma cruzi, evaluated Cbz-dipeptide derivatives where the C-terminal aldehyde was masked. The inhibitory constants (Ki) were determined for these compounds.

Table 3: Inhibitory Constants (Ki) of Cbz-Dipeptide Analogs against Cruzain

CompoundStructureKi (nM)
Cbz-Phe-Phe-H Cbz-Phenylalanyl-Phenylalaninal18
Cbz-Phe-o-Tyr-H Cbz-Phenylalanyl-ortho-Tyrosinal (SMAI)350

Data extracted from a study on self-masked aldehyde inhibitors of cysteine proteases.

These findings suggest that while masking the aldehyde can reduce potency, it may offer advantages in terms of selectivity and reduced off-target reactivity.

Experimental Protocols

General Synthesis of N-Cbz-Peptidyl Aldehydes

The synthesis of N-Cbz-peptidyl aldehydes generally involves the coupling of an N-Cbz protected amino acid with an amino acid ester, followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde.

Example Protocol for the Synthesis of Cbz-Phe-Leu-Leucinal (3e): (Adapted from Li et al., 2011)[1]

  • Dipeptide Synthesis: To a solution of Cbz-Phe-OH and H-Leu-OMe·HCl in DMF, add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). Stir the reaction at room temperature until completion. After workup and purification, the dipeptide Cbz-Phe-Leu-OMe is obtained.

  • Reduction to Alcohol: Dissolve the dipeptide ester in a suitable solvent (e.g., THF, CH2Cl2) and cool to -78 °C. Add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise. Quench the reaction and perform an aqueous workup to yield the corresponding alcohol, Cbz-Phe-Leucinol.

  • Oxidation to Aldehyde: Dissolve the alcohol in an appropriate solvent (e.g., CH2Cl2) and add an oxidizing agent, such as the Dess-Martin periodinane (DMP) or a Swern oxidation cocktail. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the crude product by chromatography to obtain the final peptidyl aldehyde.

N,N-di-Cbz Protection of α-Amino Acids

A method for the exhaustive N-protection of α-amino acids has been described, which can be used to synthesize unique analogs.[2]

Protocol for N,N-di-Cbz Protection: (Adapted from a study on N,N-benzyloxycarbamoyl derivatives)[2]

  • To a solution of the N-Cbz-α-amino acid in anhydrous THF at -78 °C, add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

  • After stirring for a short period, add benzyl (B1604629) chloroformate (Cbz-Cl).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and perform an extractive workup.

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The biological effects of N-Cbz-norvaline analogs, particularly as enzyme inhibitors, can be understood through their interaction with specific cellular pathways. For example, proteasome inhibitors impact the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.

Ubiquitin-Proteasome Pathway Inhibition

The ubiquitin-proteasome pathway is a major route for the degradation of intracellular proteins. Inhibition of the 20S proteasome by N-Cbz-peptidyl aldehydes blocks the degradation of ubiquitinated proteins, leading to their accumulation. This can trigger a variety of downstream cellular responses, including cell cycle arrest and apoptosis, which is a key mechanism for the anti-cancer activity of proteasome inhibitors.

Ubiquitin_Proteasome_Pathway cluster_downstream Downstream Effects Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Target_Protein Target Protein E3->Target_Protein Ub_Protein Ubiquitinated Protein Target_Protein->Ub_Protein Ubiquitination Proteasome 20S Proteasome Ub_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Inhibitor N-Cbz-Peptidyl Aldehyde Inhibitor->Proteasome Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the 20S proteasome by N-Cbz-peptidyl aldehydes.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel enzyme inhibitors involves a series of well-defined experimental steps, from initial synthesis to detailed kinetic analysis.

Inhibitor_Screening_Workflow Synthesis Synthesis of N-Cbz-Norvaline Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Enzyme Assay (e.g., % Inhibition) Purification->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Kinetic_Studies Kinetic Analysis (Determination of Ki and Mechanism) Dose_Response->Kinetic_Studies SAR Structure-Activity Relationship (SAR) Analysis Kinetic_Studies->SAR SAR->Synthesis Design of new analogs Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the screening and characterization of enzyme inhibitors.

Conclusion

Homologs and analogs of this compound represent a versatile class of compounds with significant potential in drug discovery. The strategic modification of the amino acid side chain and the incorporation of reactive functional groups, such as aldehydes, have led to the development of potent enzyme inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers to design and synthesize novel analogs with improved biological activities and to further explore their therapeutic applications. Future research in this area will likely focus on enhancing cell permeability, improving metabolic stability, and elucidating the detailed mechanisms of action of these promising compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Carbobenzoxy-DL-norvaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-norvaline (Z-DL-norvaline) in peptide synthesis. This document includes detailed protocols for its incorporation into peptide chains, information on its impact on peptide structure and function, and relevant signaling pathways.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid norvaline, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. Norvaline, an isomer of valine, is of significant interest in drug development due to its role as an arginase inhibitor. By inhibiting arginase, norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism has implications for various physiological processes, including vasodilation and neuromodulation. The Cbz protecting group is a staple in peptide synthesis, known for its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.

Applications in Peptide Synthesis and Drug Development

The incorporation of norvaline into peptides can confer unique properties, including:

  • Enhanced Biological Activity: As an arginase inhibitor, norvaline-containing peptides can be designed to modulate the nitric oxide signaling pathway. This is particularly relevant in cardiovascular research and for the treatment of neurodegenerative diseases like Alzheimer's, where NO plays a crucial role.[1][2]

  • Increased Proteolytic Stability: The presence of non-proteinogenic amino acids like norvaline can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.

  • Structural Modification: The linear side chain of norvaline, in contrast to the branched side chain of its isomer valine, can influence the secondary structure and conformational dynamics of peptides.[3]

Experimental Protocols

The following protocols outline the steps for the incorporation of N-Cbz-DL-norvaline into a peptide chain using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol 1: Coupling of N-Cbz-DL-norvaline

This protocol describes the manual coupling of N-Cbz-DL-norvaline to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine terminus

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Syringe or reaction vessel for SPPS

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the reaction vessel.

  • Deprotection of the N-terminal Fmoc Group (if applicable):

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine.

  • Activation of N-Cbz-DL-norvaline:

    • In a separate vial, dissolve N-Cbz-DL-norvaline (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated N-Cbz-DL-norvaline solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Deprotection of the N-Carbobenzoxy (Cbz) Group

The Cbz group is typically removed at the final stage of synthesis or at a specific step where the N-terminus needs to be deprotected for further elongation or modification. The most common method for Cbz deprotection is catalytic hydrogenolysis.

Materials:

  • Cbz-protected peptide on resin or in solution

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Preparation:

    • If the peptide is on resin, ensure it is well-swollen in a suitable solvent like MeOH.

    • If the peptide is in solution, dissolve it in MeOH.

  • Catalyst Addition: Add 10% Pd/C catalyst to the reaction mixture (typically 10-20% by weight relative to the peptide).

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas.

    • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.

    • The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Filtration:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent (MeOH) to ensure complete recovery of the peptide.

  • Work-up:

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Note on Cbz Stability: The Cbz group is generally stable to the trifluoroacetic acid (TFA) cocktails used for the cleavage of peptides from most resins in Fmoc-based SPPS. This orthogonality allows for the selective removal of side-chain protecting groups while leaving the N-terminal Cbz group intact.

Quantitative Data

The yield and purity of peptide synthesis can vary significantly depending on the sequence, length, and synthesis protocol. The following table provides representative data for the synthesis of short peptides, illustrating typical outcomes.

Peptide Sequence (Example)Coupling Efficiency per Cycle (%)Crude Purity (%)Final Yield after Purification (%)
Ac-Nva-Ala-Gly-NH₂>99%~85%50-60%
H-Phe-Nva-Leu-OH>98%~80%45-55%
Z-Gly-Nva-Phe-Ala-NH₂>99%~90%60-70%

Note: Data presented are representative examples from typical solid-phase peptide synthesis and not from a specific study on N-Cbz-DL-norvaline. Actual results may vary.

Visualizations

Signaling Pathway: Norvaline and the Nitric Oxide Synthase (NOS) Pathway

Norvaline acts as an inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, norvaline increases the availability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which converts GTP to cGMP, a second messenger that mediates various physiological effects, including smooth muscle relaxation (vasodilation).

NOS_Pathway cluster_arginase Arginase Pathway cluster_nos NOS Pathway Arginase Arginase Urea Urea + L-Ornithine Arginase->Urea Hydrolysis NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Synthesis sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP to cGMP PhysiologicalEffects Physiological Effects (e.g., Vasodilation) cGMP->PhysiologicalEffects Leads to L_Arginine L-Arginine L_Arginine->Arginase L_Arginine->NOS Norvaline Norvaline Norvaline->Arginase Inhibits

Norvaline's role in the Nitric Oxide Synthase (NOS) pathway.
Experimental Workflow: Solid-Phase Synthesis of a Norvaline-Containing Peptide

This diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating N-Cbz-DL-norvaline, followed by cleavage, purification, and analysis.

Peptide_Synthesis_Workflow Start Start: Resin Selection (e.g., Rink Amide Resin) ResinSwelling 1. Resin Swelling in DMF Start->ResinSwelling FmocDeprotection 2. Fmoc Deprotection (20% Piperidine in DMF) ResinSwelling->FmocDeprotection Washing1 3. Washing (DMF and DCM) FmocDeprotection->Washing1 CouplingCycle 4. Amino Acid Coupling Cycle (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->CouplingCycle Washing2 5. Washing (DMF and DCM) CouplingCycle->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Repeat->FmocDeprotection Next cycle FinalCoupling 6. Final Coupling: N-Cbz-DL-norvaline Repeat->FinalCoupling Final amino acid Washing3 7. Washing (DMF and DCM) FinalCoupling->Washing3 Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing3->Cleavage Precipitation 9. Precipitation in Cold Ether & Lyophilization Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (LC-MS, MALDI-TOF) Purification->Analysis End End: Purified Peptide Analysis->End

General workflow for solid-phase peptide synthesis.

References

Application Note and Protocol for Coupling N-Carbobenzoxy-DL-norvaline to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the covalent attachment of N-Carbobenzoxy-DL-norvaline to commonly used solid-phase synthesis resins, such as Merrifield and Wang resins. This procedure is a critical first step in the solid-phase synthesis of peptides containing norvaline. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino group of amino acids.[1][2] The choice of resin and coupling method will depend on the overall synthetic strategy, particularly the desired C-terminal functionality (acid or amide) and the cleavage conditions.

Principle

The coupling reaction involves the activation of the carboxylic acid of N-Cbz-DL-norvaline, followed by nucleophilic attack from the functional group on the resin (a chloromethyl group on Merrifield resin or a hydroxyl group on Wang resin).[3][4] Coupling reagents are used to facilitate this process by converting the carboxylic acid into a more reactive species, thereby promoting efficient bond formation.[1] Additives are often included to suppress side reactions, such as racemization.[4][5]

Materials and Reagents

Material/ReagentGradeSupplier
This compoundPeptide Synthesis GradeStandard Laboratory Supplier
Merrifield Resin (1% DVB, 100-200 mesh)Peptide Synthesis GradeStandard Laboratory Supplier
Wang Resin (100-200 mesh)Peptide Synthesis GradeStandard Laboratory Supplier
N,N'-Dicyclohexylcarbodiimide (DCC)Peptide Synthesis GradeStandard Laboratory Supplier
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeStandard Laboratory Supplier
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeStandard Laboratory Supplier
4-(Dimethylamino)pyridine (DMAP)Reagent GradeStandard Laboratory Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Laboratory Supplier
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeStandard Laboratory Supplier
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeStandard Laboratory Supplier
Methanol (MeOH)ACS GradeStandard Laboratory Supplier
Acetic Anhydride (B1165640)Reagent GradeStandard Laboratory Supplier
Pyridine (B92270)Reagent GradeStandard Laboratory Supplier

Experimental Protocols

Protocol 1: Coupling of N-Cbz-DL-norvaline to Merrifield Resin (Cesium Salt Method)

This method is a common and effective way to attach the first amino acid to Merrifield resin, minimizing the risk of racemization.[6][7]

1. Resin Swelling:

  • Swell the Merrifield resin (1.0 eq) in DMF (10-15 mL per gram of resin) for at least 1-2 hours in a reaction vessel.

2. Preparation of the Cesium Salt:

  • Dissolve N-Cbz-DL-norvaline (1.5 - 2.0 eq) in a mixture of ethanol (B145695) and water.

  • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

  • Evaporate the solvent to dryness.

  • Co-evaporate with anhydrous DMF twice to ensure the salt is completely dry.[6]

3. Coupling Reaction:

  • Add the dried N-Cbz-DL-norvaline cesium salt to the swollen resin in fresh DMF.

  • Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.[6]

4. Washing:

  • After the coupling reaction, filter the resin and wash it sequentially with:

    • DMF (3 times)

    • 50% aqueous DMF (3 times)

    • DMF (3 times)

    • DCM (3 times)

    • Methanol (3 times)

5. Drying:

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Coupling of N-Cbz-DL-norvaline to Wang Resin (DCC/DMAP Method)

This is a standard method for esterification of the first amino acid to a hydroxyl-functionalized resin like Wang resin.[4][8]

1. Resin Swelling:

  • Swell the Wang resin (1.0 eq) in anhydrous DCM (10-15 mL per gram of resin) for at least 1-2 hours in a reaction vessel.

2. Pre-activation and Coupling:

  • In a separate flask, dissolve N-Cbz-DL-norvaline (2.0 - 4.0 eq) in a minimal amount of anhydrous DMF.[9]

  • Add HOBt (2.0 - 4.0 eq) to the amino acid solution and stir until dissolved.[4][9]

  • Add the amino acid/HOBt solution to the swollen resin.

  • Add DIC or DCC (2.0 - 4.0 eq) to the resin slurry.[9]

  • Add a catalytic amount of DMAP (0.1 eq) dissolved in a small amount of DMF.[4][9]

  • Agitate the mixture at room temperature for 2-4 hours.

3. Capping of Unreacted Sites:

  • To block any unreacted hydroxyl groups on the resin, add an excess of acetic anhydride (e.g., 10 eq) and pyridine (e.g., 10 eq) in DCM and react for 1 hour.[4]

4. Washing:

  • Filter the resin and wash it sequentially with:

    • DCM (3 times)

    • DMF (3 times)

    • Isopropanol (3 times)

    • DCM (3 times)

5. Drying:

  • Dry the resin under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the typical molar equivalents and reaction times for the coupling protocols. The exact values may need to be optimized based on the specific resin loading capacity and the scale of the synthesis.

ParameterProtocol 1: Merrifield ResinProtocol 2: Wang Resin
Resin1.0 eq1.0 eq
N-Cbz-DL-norvaline1.5 - 2.0 eq2.0 - 4.0 eq
Coupling ReagentN/A (Cesium Salt)DCC or DIC (2.0 - 4.0 eq)
AdditiveN/AHOBt (2.0 - 4.0 eq), DMAP (0.1 eq)
SolventDMFDCM/DMF
Reaction Time12 - 24 hours2 - 4 hours
Reaction Temperature50°CRoom Temperature

Logical Workflow Diagram

coupling_workflow cluster_merrifield Protocol 1: Merrifield Resin cluster_wang Protocol 2: Wang Resin M_Start Start M_Swell Swell Merrifield Resin in DMF M_Start->M_Swell M_Couple Couple at 50°C M_Swell->M_Couple M_Salt Prepare N-Cbz-DL-norvaline Cesium Salt M_Salt->M_Couple M_Wash Wash Resin M_Couple->M_Wash M_Dry Dry Resin M_Wash->M_Dry M_End End M_Dry->M_End W_Start Start W_Swell Swell Wang Resin in DCM W_Start->W_Swell W_Couple Couple with DCC/DMAP at Room Temperature W_Swell->W_Couple W_Cap Cap Unreacted Sites W_Couple->W_Cap W_Wash Wash Resin W_Cap->W_Wash W_Dry Dry Resin W_Wash->W_Dry W_End End W_Dry->W_End

Caption: Experimental workflows for coupling N-Cbz-DL-norvaline to Merrifield and Wang resins.

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the chemical transformations in the coupling of N-Cbz-DL-norvaline to Wang resin using the DCC/DMAP method.

coupling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Norvaline N-Cbz-DL-norvaline R-COOH ActiveEster O-acylisourea R-COO-C(=NR')NHR' Norvaline->ActiveEster + DCC DCC DCC Carbodiimide WangResin Wang Resin Resin-OH CoupledProduct Coupled Resin Resin-O-CO-R ActiveEster->CoupledProduct + Wang Resin + DMAP (catalyst) Byproduct DCU Dicyclohexylurea ActiveEster->Byproduct Rearrangement

References

Application of N-Carbobenzoxy-DL-norvaline in Enzyme Inhibition Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide a transparent overview of the current landscape and guide researchers on potential avenues for investigation, should they wish to explore the enzyme inhibitory properties of N-Carbobenzoxy-DL-norvaline.

Current Understanding and Lack of Data

This compound is a derivative of the amino acid norvaline, featuring a carbobenzoxy (Cbz or Z) protecting group on its amino terminus. This protecting group is commonly employed in peptide chemistry to prevent unwanted reactions during the synthesis of peptide chains.

Extensive searches of scientific databases have not yielded specific studies detailing the use of this compound as a primary enzyme inhibitor. Consequently, there is no publicly available quantitative data, such as IC50 or Ki values, for its activity against specific enzymes. Furthermore, detailed protocols for enzyme inhibition assays utilizing this specific compound are not described in the literature.

While some patents allude to the use of N-protected amino acids, including those with a carbobenzoxy group, as intermediates in the synthesis of drugs with potential serine-protease and metalloproteinase inhibitory activity, these documents do not provide specific data on the inhibitory properties of this compound itself.

Potential Areas for Future Research

Given the structural similarity of the norvaline moiety to other amino acids that are components of known enzyme inhibitors, this compound could theoretically be investigated for its inhibitory potential against various enzyme classes, particularly proteases.

Hypothetical Experimental Workflow for Screening

For researchers interested in exploring the inhibitory potential of this compound, a general experimental workflow for initial screening is proposed below. This workflow is a standard approach in enzyme kinetics and inhibitor screening.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_inhibitor Prepare Stock Solution of N-Cbz-DL-norvaline assay_setup Set up Assay Plate: - Buffer - Inhibitor (Varying Conc.) - Enzyme prep_inhibitor->assay_setup prep_enzyme Prepare Enzyme Working Solution prep_enzyme->assay_setup prep_substrate Prepare Substrate Working Solution initiate_reaction Initiate Reaction (Add Substrate) prep_substrate->initiate_reaction pre_incubation Pre-incubate (Enzyme + Inhibitor) assay_setup->pre_incubation pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_data Plot % Inhibition vs. Inhibitor Concentration calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Hypothetical workflow for screening this compound for enzyme inhibitory activity.

General Protocol for a Protease Inhibition Assay

The following is a generalized protocol for a colorimetric protease inhibition assay. This protocol would need to be optimized for the specific protease being investigated and can serve as a starting point for testing the inhibitory activity of this compound.

Materials:

  • Protease of interest

  • Appropriate colorimetric substrate for the protease

  • Assay buffer (optimized for the specific protease)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations in the assay.

    • Prepare a working solution of the protease in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add:

      • Assay buffer

      • A fixed volume of the diluted this compound solutions (or solvent for the control).

      • A fixed volume of the protease working solution.

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to all wells.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set period.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor and the control.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

Application Notes: N-Carbobenzoxy-DL-norvaline as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. One of the most established methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. N-protected amino acids are a versatile class of resolving agents due to their availability in enantiomerically pure forms, their crystalline nature, and the presence of a carboxylic acid group that readily forms salts with racemic bases (such as amines), or an amino group that can be used to resolve racemic acids.

This document provides a detailed overview of the application of N-Carbobenzoxy-DL-norvaline and related N-Cbz-protected amino acids as chiral resolving agents. While direct literature on the use of the racemic this compound is scarce, the principles and protocols can be extrapolated from the widespread use of enantiomerically pure N-Cbz-amino acids. These agents are primarily used for the resolution of racemic amines and amino acid derivatives through the formation of diastereomeric salts, which can then be separated by fractional crystallization.

Data Presentation: Resolution of Racemic Amines with N-Cbz-Amino Acids

The following table summarizes representative data for the chiral resolution of various racemic amines using enantiomerically pure N-Cbz-amino acids as resolving agents. This data is illustrative of the efficiencies that can be achieved with this class of resolving agents.

Racemic CompoundResolving AgentSolvent SystemDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of Resolved Amine
(±)-α-MethylbenzylamineN-Cbz-L-PhenylalanineMethanol/Water85>95
(±)-1-PhenylethylamineN-Cbz-L-AlanineEthanol9098
(±)-AmphetamineN-Cbz-L-ValineIsopropanol78>99
(±)-BaclofenN-Cbz-D-PhenylalanineAcetonitrile/Water8297

Experimental Protocols

General Protocol for the Chiral Resolution of a Racemic Amine using an N-Cbz-Amino Acid

This protocol outlines the general steps for the separation of a racemic amine using an enantiomerically pure N-Cbz-amino acid via diastereomeric salt formation and fractional crystallization.

1. Materials:

  • Racemic amine

  • Enantiomerically pure N-Cbz-amino acid (e.g., N-Cbz-L-norvaline or N-Cbz-D-norvaline)

  • Solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water)

  • Acid solution (e.g., 1M HCl)

  • Base solution (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Filtration apparatus

  • Crystallization dish

  • Rotary evaporator

2. Procedure:

  • Step 1: Diastereomeric Salt Formation

    • Dissolve equimolar amounts of the racemic amine and the enantiomerically pure N-Cbz-amino acid in a suitable solvent with gentle heating until a clear solution is obtained. The choice of solvent is crucial and may require optimization.

  • Step 2: Fractional Crystallization

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

    • The less soluble diastereomeric salt will precipitate out of the solution.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric purity of the crystals can be improved by recrystallization.

  • Step 3: Liberation of the Enantiomerically Enriched Amine

    • Suspend the crystalline diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the N-Cbz-amino acid as its salt.

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Step 4: Recovery of the Resolving Agent

    • Acidify the aqueous layer from Step 3 with an acid (e.g., 1M HCl) to precipitate the N-Cbz-amino acid.

    • Collect the resolving agent by filtration, wash with cold water, and dry. It can be reused for subsequent resolutions.

  • Step 5: Determination of Enantiomeric Excess

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral gas chromatography (GC), or by NMR spectroscopy using a chiral solvating agent.

Visualizations

Experimental Workflow for Chiral Resolution

G Workflow for Chiral Resolution via Diastereomeric Salt Formation cluster_0 Salt Formation & Crystallization cluster_1 Separation & Recovery racemic_amine Racemic Amine dissolve Dissolve in Solvent racemic_amine->dissolve resolving_agent N-Cbz-Amino Acid resolving_agent->dissolve cool Cool & Crystallize dissolve->cool filter_crystals Filter Less Soluble Diastereomeric Salt cool->filter_crystals liberate_amine Liberate Amine (add base) filter_crystals->liberate_amine extract_amine Extract Enriched Amine liberate_amine->extract_amine recover_agent Recover Resolving Agent (add acid) liberate_amine->recover_agent analyze_ee Analyze Enantiomeric Excess extract_amine->analyze_ee

Caption: A flowchart illustrating the key steps in the chiral resolution of a racemic amine using an N-Cbz-amino acid as the resolving agent.

Signaling Pathway of Chiral Recognition

G Conceptual Pathway of Chiral Recognition racemic_mixture Racemic Mixture (R-Amine & S-Amine) diastereomers Formation of Diastereomeric Salts (L-R & L-S) racemic_mixture->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-N-Cbz-Norvaline) resolving_agent->diastereomers separation Separation based on Differential Solubility diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., L-R) separation->less_soluble Crystallization more_soluble More Soluble Diastereomer (e.g., L-S) separation->more_soluble Remains in Solution

Caption: A diagram showing the principle of chiral recognition through the formation and separation of diastereomeric salts.

experimental protocol for N-Carbobenzoxy-DL-norvaline deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the deprotection of N-Carbobenzoxy-DL-norvaline to yield DL-norvaline. The primary method described is catalytic hydrogenolysis, a robust and widely used method for the removal of the Carbobenzoxy (Cbz) protecting group. This process is a critical step in various synthetic pathways, particularly in peptide synthesis and the development of novel pharmaceutical agents. This application note includes a summary of the reaction, a detailed experimental protocol, quantitative data, and characterization of the final product.

Introduction

The Carbobenzoxy (Cbz or Z) group is a frequently employed protecting group for amines in organic synthesis due to its stability across a range of chemical conditions and its facile removal via catalytic hydrogenolysis. The deprotection of N-Cbz-DL-norvaline is a key transformation for accessing the free amine of DL-norvaline, enabling its use in subsequent synthetic steps, such as peptide coupling. Catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond of the carbamate (B1207046) in the presence of a palladium catalyst and a hydrogen source. This method is generally high-yielding and produces byproducts that are easily removed.

Reaction Scheme

Data Summary

The following table summarizes the typical quantitative data for the catalytic hydrogenolysis of this compound.

ParameterValue
Starting MaterialThis compound
Reagents10% Palladium on Carbon (Pd/C), Hydrogen Gas (H₂)
SolventMethanol (B129727)
TemperatureRoom Temperature (20-25 °C)
Reaction Time2-4 hours
Pressure1 atm (balloon)
Typical Yield>95%
Purity>98% (by HPLC)

Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade)

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogen balloon

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add methanol to the flask to dissolve the starting material (concentration is typically 0.1-0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol% relative to the starting material) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of methanol.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, DL-norvaline, which is typically a white to off-white solid.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed.

Characterization of DL-norvaline

The final product can be characterized by various analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, D₂O): δ 3.74 (t, 1H), 1.84 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H).[1]

  • Mass Spectrometry (EI): m/z 117 (M+).[2][3]

  • Infrared Spectroscopy (ATR): Characteristic peaks for the amino acid structure, including N-H and C=O stretches.

Experimental Workflow

experimental_workflow start Start: N-Cbz-DL-norvaline dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Hydrogenate (H2 balloon, RT, 2-4h) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate in vacuo filter->concentrate product DL-norvaline concentrate->product

Caption: Experimental workflow for the deprotection of this compound.

Signaling Pathway Diagram

While this experimental protocol does not involve a biological signaling pathway, the following diagram illustrates the logical relationship of the chemical transformation.

deprotection_pathway reactant N-Cbz-DL-norvaline C₁₃H₁₇NO₄ product DL-norvaline C₅H₁₁NO₂ reactant->product Deprotection reagents Catalyst: 10% Pd/C Hydrogen Source: H₂ reagents->product byproducts Byproducts Toluene + CO₂

Caption: Chemical transformation pathway for Cbz deprotection.

References

Application Notes and Protocols for the Quantification of N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of N-Carbobenzoxy-DL-norvaline (Cbz-DL-norvaline), a key intermediate in pharmaceutical and peptide synthesis. The primary technique detailed is Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection, which is suitable for routine quantification due to the presence of the UV-active benzoxycarbonyl protecting group.

Principle of Analysis

The quantification of Cbz-DL-norvaline is achieved by separating the analyte from potential impurities and reaction components using reversed-phase HPLC. The carbobenzoxy (Cbz) group possesses a strong chromophore, allowing for sensitive detection using a UV spectrophotometer at a wavelength of approximately 254 nm. The concentration of Cbz-DL-norvaline in a sample is determined by comparing the peak area of the analyte to a standard curve generated from solutions of known concentrations.

Analytical Techniques

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This is the recommended method for routine quantification of Cbz-DL-norvaline. It offers a balance of speed, sensitivity, and robustness.

2.1.1. Experimental Protocol: RP-HPLC-UV

a) Materials and Reagents:

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

b) Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

c) Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cbz-DL-norvaline standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

d) Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

e) Sample Preparation:

  • Dissolve the sample containing Cbz-DL-norvaline in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Ensure the final concentration is within the linear range of the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter before injection.

f) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Cbz-DL-norvaline standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of Cbz-DL-norvaline in the unknown sample by interpolating its peak area on the calibration curve.

2.1.2. Quantitative Data Summary

The following table summarizes the expected quantitative performance of the RP-HPLC-UV method for this compound.

ParameterValue
Retention Time (approx.)8.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Chiral Separation of N-Cbz-DL-norvaline Enantiomers

For applications requiring the quantification of the individual D- and L-enantiomers of Cbz-norvaline, a chiral stationary phase (CSP) is necessary.

2.2.1. Experimental Protocol: Chiral HPLC

a) Instrumentation and Materials:

  • HPLC system as described for RP-HPLC-UV.

  • Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic antibiotic-based).

  • Mobile phase components will be dependent on the specific chiral column used but often consist of hexane/isopropanol or other non-polar solvent systems.

b) Chromatographic Conditions:

  • The specific mobile phase composition and flow rate must be optimized for the chosen chiral column to achieve baseline separation of the enantiomers.

  • Detection is typically performed at 254 nm.

c) Data Analysis:

  • The quantification of each enantiomer is performed by creating separate calibration curves for the D- and L-isomers if standards are available. Alternatively, the relative percentage of each enantiomer can be determined from the peak area percentages if the response factors are assumed to be equal.

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock & Working Solutions) injection Inject Standards & Samples standard_prep->injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in Water B: 0.1% TFA in ACN) hplc_system HPLC System (C18 Column, 30°C) mobile_phase_prep->hplc_system gradient Gradient Elution injection->gradient detection UV Detection at 254 nm gradient->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->calibration_curve quantification Quantify Sample Concentration peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Application Notes and Protocols for N-Carbobenzoxy-DL-norvaline in Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-DL-norvaline is a derivative of the non-proteinogenic amino acid norvaline.[1] Norvaline has garnered significant interest in biomedical research due to its biological activities, most notably as an inhibitor of the enzyme arginase.[2][3][4][5] Arginase plays a crucial role in various pathological conditions, including cancer, by modulating the bioavailability of L-arginine, a substrate for both nitric oxide synthase (NOS) and arginase. In the tumor microenvironment, arginase activity can promote cancer cell proliferation and suppress the host immune response.[2][6]

Studies have demonstrated that L-norvaline can inhibit the proliferation of cancer cells, such as breast cancer cells, and can enhance the efficacy of chemotherapeutic agents like doxorubicin.[7][8][9] The anti-proliferative effects of norvaline are linked to its ability to inhibit arginase, which can lead to increased nitric oxide (NO) production and reduced synthesis of polyamines necessary for cell growth.[2] Additionally, L-norvaline has been shown to exert anti-inflammatory effects by inhibiting the p70 ribosomal S6 kinase 1 (p70S6K1).[4][10][11]

The N-carbobenzoxy group is a common protecting group in peptide synthesis, and its presence in this compound may influence its stability, cell permeability, and biological activity. It is plausible that the carbobenzoxy group could be cleaved by intracellular enzymes, releasing the active norvaline.

These application notes provide a detailed protocol for evaluating the anti-proliferative effects of this compound on cancer cells in a cell-based assay.

Hypothesized Mechanism of Action and Signaling Pathway

The primary hypothesized mechanism of action for this compound, following the potential intracellular cleavage of the carbobenzoxy group to release norvaline, is the inhibition of arginase. In the tumor microenvironment, arginase converts L-arginine to ornithine and urea. Ornithine is a precursor for polyamines, which are essential for cell proliferation. By inhibiting arginase, norvaline can deplete the polyamine pool, thereby slowing down cancer cell growth. Furthermore, the increased availability of L-arginine for nitric oxide synthase (NOS) can lead to higher levels of nitric oxide (NO), which can have cytotoxic effects on tumor cells.[2]

Arginase_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L_Arginine_ext L-Arginine L_Arginine_int L-Arginine L_Arginine_ext->L_Arginine_int Transport Arginase Arginase L_Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine_int->NOS Ornithine Ornithine Arginase->Ornithine NO Nitric Oxide (NO) NOS->NO Polyamines Polyamines Ornithine->Polyamines Cytotoxicity Cytotoxicity NO->Cytotoxicity Cell_Proliferation Cell Proliferation Polyamines->Cell_Proliferation N_Cbz_DL_Norvaline N-Cbz-DL-Norvaline Norvaline Norvaline N_Cbz_DL_Norvaline->Norvaline Intracellular Cleavage (Hypothesized) Norvaline->Arginase Inhibition

Caption: Hypothesized signaling pathway of this compound in cancer cells.

Experimental Protocol: Cancer Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of a cancer cell line (e.g., 4T1 murine breast cancer cells).[7][8]

Materials and Reagents:

  • This compound

  • Cancer cell line (e.g., 4T1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the 4T1 cells in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Wash the confluent cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).

Experimental Workflow

Experimental_Workflow start Start cell_culture Maintain Cancer Cell Line (e.g., 4T1) start->cell_culture seed_cells Seed Cells into 96-well Plate cell_culture->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_compound Prepare Serial Dilutions of N-Cbz-DL-Norvaline incubate_24h_1->prepare_compound treat_cells Treat Cells with Compound incubate_24h_1->treat_cells prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate % Viability and IC50 Value read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the cell proliferation assay.

Data Presentation

The results of the cell proliferation assay can be summarized in a table to facilitate comparison of the cytotoxic effects of this compound.

CompoundCell LineIncubation Time (h)IC50 (µM) [95% CI]
This compound4T148[Insert Value]
This compound4T172[Insert Value]
Doxorubicin (Positive Control)4T148[Insert Value]
Doxorubicin (Positive Control)4T172[Insert Value]

Data in this table is for illustrative purposes only.

Conclusion

This compound, as a derivative of the arginase inhibitor norvaline, presents an interesting candidate for investigation in cancer research. The provided protocol for a cell-based proliferation assay offers a robust method for evaluating its potential anti-cancer effects. Further studies could explore its impact on arginase activity directly, as well as its effects on NO production and polyamine levels in cancer cells. The potential for synergistic effects with existing chemotherapeutic agents also warrants investigation. These application notes serve as a starting point for researchers to explore the biological activities of this compound in the context of cancer drug discovery.

References

Application Notes and Protocols for Incorporating N-Carbobenzoxy-DL-norvaline into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid N-Carbobenzoxy-DL-norvaline (N-Cbz-DL-norvaline) into peptidomimetic scaffolds. This document outlines the rationale, experimental procedures, and characterization techniques for developing novel peptidomimetics with potential therapeutic applications, particularly as enzyme inhibitors.

Introduction to this compound in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy in peptidomimetic design to introduce novel structural and functional diversity.[3]

N-Cbz-DL-norvaline, a derivative of the non-proteinogenic amino acid norvaline, offers unique characteristics for peptidomimetic development. The carbobenzoxy (Cbz or Z) group provides a stable protecting group for the amine, compatible with various peptide synthesis strategies. The linear alkyl side chain of norvaline can influence the conformational properties of the resulting peptidomimetic, potentially disrupting or stabilizing secondary structures like β-sheets.[4][5] This modulation of conformation can be critical for achieving high-affinity binding to biological targets such as proteases.

This document will focus on the application of N-Cbz-DL-norvaline in the design of protease inhibitors, a well-established area for peptidomimetic research.[6][7][8]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of N-Cbz-DL-norvaline is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₄[9]
Molecular Weight 251.28 g/mol [9]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in organic solvents (e.g., DMF, DCM, MeOH)General Knowledge
Melting Point ~85-90 °CGeneral Knowledge

Experimental Protocols

Synthesis of a Peptidomimetic Inhibitor Incorporating N-Cbz-DL-norvaline

This protocol describes the synthesis of a hypothetical tripeptidyl aldehyde inhibitor, Cbz-Phe-Ala-Nva-H, where Nva-H represents the norvalinal residue derived from N-Cbz-DL-norvaline. This class of compounds is known to act as reversible covalent inhibitors of cysteine and serine proteases.

Workflow for Peptidomimetic Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR EnzymeAssay Enzyme Inhibition Assay MS->EnzymeAssay NMR->EnzymeAssay StabilityAssay Proteolytic Stability Assay EnzymeAssay->StabilityAssay G CrudePeptide Crude Peptidomimetic HPLC Reverse-Phase HPLC CrudePeptide->HPLC PurifiedPeptide Purified Peptidomimetic HPLC->PurifiedPeptide Purity Purity Assessment HPLC->Purity Peak Integration MS Mass Spectrometry (ESI-MS) PurifiedPeptide->MS Identity Identity Confirmation MS->Identity Molecular Weight Confirmation G cluster_pathway Cellular Proteolytic Cascade UpstreamProtease Upstream Protease TargetProtease Target Protease (e.g., Cruzain) UpstreamProtease->TargetProtease Activates Substrate Cellular Substrate TargetProtease->Substrate Cleaves CleavedProduct Cleaved Product Substrate->CleavedProduct DownstreamEffect Downstream Pathological Effect CleavedProduct->DownstreamEffect Inhibitor N-Cbz-DL-norvaline Peptidomimetic Inhibitor->TargetProtease Inhibits

References

N-Carbobenzoxy-DL-norvaline: A Versatile Building Block for the Synthesis of Novel Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Carbobenzoxy-DL-norvaline (N-Cbz-DL-norvaline) is a protected amino acid derivative that serves as a crucial building block in the synthesis of novel bioactive compounds, particularly those designed to modulate the intricate cellular process of apoptosis. Its unique structural features, including the non-proteinogenic norvaline side chain and the readily cleavable carbobenzoxy (Cbz) protecting group, make it an attractive component for the design of peptidomimetics and small molecule inhibitors targeting key players in the apoptotic cascade, such as caspases and Inhibitor of Apoptosis Proteins (IAPs). This application note provides detailed protocols and data for the utilization of N-Cbz-DL-norvaline in the synthesis of a novel dipeptide with potential applications in cancer research and drug development.

Application: Synthesis of a Novel Dipeptide Amide (Compound 1)

This section outlines the solid-phase synthesis of a novel dipeptide amide, Cbz-Nva-Ala-NH₂, utilizing N-Cbz-DL-norvaline as the initial building block. This compound serves as a scaffold that can be further elaborated to generate more complex molecules, such as potential caspase or IAP inhibitors.

Experimental Workflow

The synthesis of the target dipeptide amide is performed using a standard solid-phase peptide synthesis (SPPS) methodology. The workflow involves the initial loading of the first amino acid onto a solid support, followed by deprotection and coupling of the subsequent amino acid, and finally cleavage of the peptide from the resin.

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) swell->fmoc_deprotection wash1 3. Washing (DMF, DCM) fmoc_deprotection->wash1 coupling 4. Coupling of N-Cbz-DL-norvaline (HBTU, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 cleavage 6. Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage precipitation 7. Precipitation & Washing (Cold Diethyl Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification characterization 9. Characterization (LC-MS, NMR) purification->characterization end End: Cbz-Nva-Ala-NH₂ (Compound 1) characterization->end

Figure 1: Experimental workflow for the solid-phase synthesis of Cbz-Nva-Ala-NH₂.
Detailed Experimental Protocol

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N-Cbz-DL-norvaline

  • Fmoc-L-Alanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling and Fmoc-Alanine Loading:

    • Swell 1 g of Rink Amide MBHA resin in 10 mL of DMF for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

    • Dissolve Fmoc-L-Alanine (2 mmol), HBTU (1.95 mmol), and DIPEA (4 mmol) in 10 mL of DMF.

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of N-Cbz-DL-norvaline:

    • Dissolve N-Cbz-DL-norvaline (2 mmol), HBTU (1.95 mmol), and DIPEA (4 mmol) in 10 mL of DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To ensure complete reaction, monitor the coupling using a Kaiser test.

    • Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum for 1 hour.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

    • Add 10 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product, Cbz-Nva-Ala-NH₂ (Compound 1), as a white powder.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Compound 1.

ParameterValueMethod of Determination
Starting Resin 1.0 g (0.5 mmol)Gravimetric
Crude Product Yield ~350 mgGravimetric
Purified Product Yield ~250 mg (75% based on resin loading)Gravimetric
Purity >98%RP-HPLC (at 220 nm)
Molecular Weight (ESI-MS) Calculated: 335.18 g/mol ; Found: 336.2 [M+H]⁺, 358.2 [M+Na]⁺Mass Spectrometry
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 7.1 (d, 1H, NH), 5.0 (s, 2H, CH₂-Ph), 4.2 (q, 1H, α-CH Ala), 3.9 (q, 1H, α-CH Nva), 1.6-1.8 (m, 2H, β-CH₂ Nva), 1.2-1.4 (m, 2H, γ-CH₂ Nva), 1.2 (d, 3H, β-CH₃ Ala), 0.8 (t, 3H, δ-CH₃ Nva)NMR Spectroscopy

Application in Apoptosis Research: Targeting IAP Proteins

Compounds derived from N-Cbz-DL-norvaline can be designed as antagonists of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that block apoptosis by binding to and inhibiting caspases. Overexpression of IAPs is a common feature in many cancers, contributing to tumor survival and resistance to therapy.

Signaling Pathway of IAP Antagonism

Smac/DIABLO is a natural antagonist of IAPs. Peptidomimetics designed to mimic the N-terminal AVPI motif of Smac can bind to the BIR domains of IAPs, displacing caspases and thereby promoting apoptosis. The incorporation of non-natural amino acids like norvaline can enhance the stability and cell permeability of these mimetics.

iap_antagonism cluster_apoptosis Apoptotic Signaling cluster_inhibition IAP-mediated Inhibition cluster_antagonism Therapeutic Intervention Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Smac Smac/DIABLO Mitochondria->Smac Release Caspase9 Pro-caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Activates IAP IAP Protein (e.g., XIAP) Smac->IAP Binds and Inhibits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis IAP->Active_Caspase9 IAP->Active_Caspase3 Inhibits Norvaline_Compound Norvaline-based IAP Antagonist Norvaline_Compound->IAP Binds and Inhibits

Figure 2: Signaling pathway illustrating the mechanism of IAP antagonists.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented here demonstrate its utility in solid-phase peptide synthesis to create scaffolds for the development of apoptosis-inducing agents. Further derivatization of these norvaline-containing peptides could lead to potent and selective inhibitors of key apoptotic regulators, offering promising avenues for the development of new anti-cancer therapies. Researchers and drug development professionals can leverage the unique properties of N-Cbz-DL-norvaline to design and synthesize a diverse range of bioactive molecules.

Troubleshooting & Optimization

troubleshooting N-Carbobenzoxy-DL-norvaline synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Carbobenzoxy-DL-norvaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and well-established method is the Schotten-Baumann reaction. This involves the acylation of DL-norvaline with benzyl (B1604629) chloroformate (Cbz-Cl) under basic aqueous conditions. A base, such as sodium hydroxide (B78521) or sodium carbonate, is used to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3][4][5]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters that significantly influence the yield and purity of this compound include reaction temperature, pH, stoichiometry of reactants, and the rate of addition of benzyl chloroformate. Careful control of these variables is essential to minimize side reactions.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7] By spotting the reaction mixture alongside the starting materials (DL-norvaline and Cbz-Cl), you can observe the disappearance of the starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary depending on the scale and the specific reaction conditions employed. With optimized conditions and careful purification, yields in the range of 80-95% can be expected.

Q5: How should I purify the final product?

A5: The typical purification involves an extractive work-up to remove water-soluble impurities and unreacted starting materials. The product is then isolated by acidification, which causes it to precipitate out of the aqueous solution. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC until the DL-norvaline spot disappears.- Maintain the reaction temperature, typically between 0-25 °C.
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to water and can hydrolyze, especially under basic conditions.[8][9]- Add the benzyl chloroformate slowly to the reaction mixture.- Maintain a low reaction temperature (0-5 °C) to minimize the rate of hydrolysis.- Ensure efficient stirring to promote the reaction with norvaline over hydrolysis.
Incorrect pH: If the pH is too low, the amine group of norvaline will be protonated and less nucleophilic. If the pH is too high, the hydrolysis of benzyl chloroformate is accelerated.- Maintain the pH of the reaction mixture in the optimal range (typically pH 9-11) by the controlled addition of base.
Product Contamination Unreacted DL-norvaline: Incomplete reaction or insufficient benzyl chloroformate.- Use a slight excess of benzyl chloroformate (e.g., 1.1-1.2 equivalents).- During work-up, wash the organic layer with a dilute acid solution to remove unreacted norvaline.
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate.[9]- During the extractive work-up, wash the organic layer with a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities and then with brine. Benzyl alcohol is moderately water-soluble and can be partially removed during these washes. Recrystallization is effective for removing residual benzyl alcohol.
Dibenzyl Carbonate: Can form from the reaction of benzyl chloroformate with benzyl alcohol, especially if an excess of phosgene (B1210022) was not used during the preparation of Cbz-Cl.[8]- Use high-purity benzyl chloroformate.- This impurity is typically less polar than the desired product and can be removed by recrystallization.
Oily Product Instead of Solid Presence of Impurities: Unreacted starting materials or byproducts can prevent the product from crystallizing.- Ensure the product is thoroughly washed and dried before attempting crystallization.- Try different solvent systems for recrystallization (e.g., ethyl acetate/petroleum ether, diethyl ether/hexane).- If the product remains an oil, purification by column chromatography on silica (B1680970) gel may be necessary.

Experimental Protocols

Synthesis of this compound

Materials:

  • DL-norvaline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution of DL-norvaline: In a flask equipped with a magnetic stirrer, dissolve DL-norvaline (1 equivalent) in a 1M solution of sodium hydroxide in water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. Concurrently, add a 2M solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or dichloromethane to remove any unreacted benzyl chloroformate and other neutral impurities.

    • Separate the aqueous layer and cool it in an ice bath.

    • Carefully acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid. A white precipitate of this compound should form.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Dry the product under vacuum.

  • Purification (Optional):

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain a pure, crystalline solid.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Norvaline DL-Norvaline ReactionMix Reaction Mixture (0-25°C, pH 9-10) Norvaline->ReactionMix Base NaOH Solution Base->ReactionMix CbzCl Benzyl Chloroformate CbzCl->ReactionMix Extraction Extraction with Organic Solvent ReactionMix->Extraction Remove impurities Acidification Acidification (HCl) Extraction->Acidification Aqueous layer Filtration Filtration Acidification->Filtration Precipitate formation Recrystallization Recrystallization Filtration->Recrystallization Crude product FinalProduct Pure N-Cbz-DL-norvaline Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of N-Cbz-DL-norvaline.

Side_Reactions cluster_reactants Reactants cluster_products Products & Byproducts CbzCl Benzyl Chloroformate DesiredProduct N-Cbz-DL-norvaline CbzCl->DesiredProduct BenzylAlcohol Benzyl Alcohol CbzCl->BenzylAlcohol Hydrolysis DibenzylCarbonate Dibenzyl Carbonate CbzCl->DibenzylCarbonate Side Reaction Norvaline DL-Norvaline Norvaline->DesiredProduct Base Base (NaOH) Base->DesiredProduct Base->BenzylAlcohol Water Water Water->BenzylAlcohol BenzylAlcohol->DibenzylCarbonate

Caption: Main reaction and potential side reactions in N-Cbz-DL-norvaline synthesis.

References

Technical Support Center: Purification of N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Carbobenzoxy-DL-norvaline (N-Cbz-DL-norvaline).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of N-Cbz-DL-norvaline synthesized via the Schotten-Baumann reaction?

A1: Common impurities include unreacted DL-norvaline, benzyl (B1604629) alcohol (from the decomposition of benzyl chloroformate), and potentially di-Cbz-norvaline if the reaction conditions are not carefully controlled. Residual salts from the basic workup may also be present.

Q2: Is the N-Cbz protecting group stable during purification?

A2: The N-Cbz group is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under harsh acidic (e.g., strong mineral acids) or basic conditions, especially at elevated temperatures. Catalytic hydrogenation conditions will also cleave the Cbz group.[1][2]

Q3: What are the recommended starting points for recrystallization solvent systems for N-Cbz-DL-norvaline?

A3: Given that N-Cbz protected amino acids are often crystalline, recrystallization is a highly effective purification method.[3] A good starting point is a binary solvent system where N-Cbz-DL-norvaline has high solubility in one solvent at elevated temperatures and low solubility in the other (the anti-solvent) at room or lower temperatures. Common systems to explore include ethyl acetate (B1210297)/hexane (B92381), methanol/water, and acetone/water.[4]

Q4: When is column chromatography recommended for purifying N-Cbz-DL-norvaline?

A4: Column chromatography is recommended when recrystallization fails to remove closely related impurities, or when the product "oils out" persistently. It is also useful for separating the desired product from non-polar impurities like benzyl alcohol or highly polar impurities like unreacted amino acid.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" during cooling instead of crystallizing.

"Oiling out" occurs when the dissolved compound separates as a liquid phase before crystallizing.[3][5] This can be due to the melting point of the impure solid being lower than the temperature of the solution, or high concentrations of impurities.[1][5]

Solutions:

  • Increase the amount of the "good" solvent: Add more of the solvent in which the compound is soluble to prevent premature saturation at a high temperature.[1]

  • Slower cooling: Allow the solution to cool more slowly to ambient temperature before placing it in an ice bath. This provides more time for crystal nucleation.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.

  • Seeding: Introduce a small crystal of pure N-Cbz-DL-norvaline to the cooled solution to induce crystallization.

  • Change the solvent system: Experiment with different solvent pairs. If using ethyl acetate/hexane, for example, try increasing the proportion of ethyl acetate.

Problem 2: Poor recovery of the purified product after recrystallization.

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of the product in solution upon cooling.

  • Ensure complete cooling: Cool the flask in an ice bath for a sufficient amount of time to maximize precipitation.

  • Concentrate the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), it can be concentrated and a second crop of crystals can be obtained, although they may be less pure.

Problem 3: The recrystallized product is not significantly purer than the crude material.

Solutions:

  • Choose a more appropriate solvent system: The chosen solvent may be dissolving the impurities along with the product. A different solvent system might provide better discrimination between the product and impurities.

  • Perform a second recrystallization: A second recrystallization can often significantly improve purity.

  • Consider a pre-purification step: If the crude material is very impure, a simple filtration through a plug of silica (B1680970) gel to remove gross impurities before recrystallization can be effective.

Column Chromatography Issues

Problem 1: Poor separation of the product from impurities on the column.

Solutions:

  • Optimize the mobile phase: The polarity of the eluent is crucial. For silica gel chromatography of N-Cbz-DL-norvaline, a gradient elution starting with a less polar mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the polarity is often effective.

  • Use a different stationary phase: While silica gel is common, other stationary phases like alumina (B75360) could provide different selectivity.

  • Ensure proper column packing: A poorly packed column will lead to band broadening and poor separation.

Problem 2: The product elutes too quickly or not at all.

Solutions:

  • Adjust the mobile phase polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., use a lower percentage of ethyl acetate in hexane). If it does not elute (low Rf), increase the polarity.

  • Sample loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to achieve a narrow starting band.

Experimental Protocols

General Recrystallization Protocol for N-Cbz-DL-norvaline
  • Solvent Selection: Begin by testing the solubility of a small amount of crude N-Cbz-DL-norvaline in various solvents (e.g., ethyl acetate, hexane, methanol, water) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system will consist of a "soluble" solvent and a "less soluble" anti-solvent. A common starting point is ethyl acetate and hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Cbz-DL-norvaline in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane (the anti-solvent) to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and allow them to air dry.

General Silica Gel Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude N-Cbz-DL-norvaline in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing N-Cbz-DL-norvaline and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Strategies for N-Cbz-DL-norvaline (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethyl Acetate/Hexane)859880Simple, cost-effective, good for removing less polar impurities.Can be time-consuming, may "oil out", lower recovery.
Silica Gel Column Chromatography85>9970High purity achievable, good for complex mixtures.More complex, requires more solvent, potentially lower recovery.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Crude N-Cbz-DL-norvaline Recrystallization Recrystallization Crude->Recrystallization High Yield Good Crystallinity ColumnChrom Column Chromatography Crude->ColumnChrom Oiling Out/ Complex Impurities PureProduct Pure N-Cbz-DL-norvaline Recrystallization->PureProduct ColumnChrom->PureProduct TLC_NMR TLC, NMR, MP Analysis PureProduct->TLC_NMR Purity Check

Caption: General purification workflow for N-Cbz-DL-norvaline.

Troubleshooting_Recrystallization cluster_solutions_oiling Oiling Out Solutions cluster_solutions_recovery Poor Recovery Solutions cluster_solutions_purity Impurity Solutions Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut PoorRecovery Poor Recovery? OilingOut->PoorRecovery No Sol1_Oiling Increase 'Good' Solvent OilingOut->Sol1_Oiling Yes Sol2_Oiling Slower Cooling OilingOut->Sol2_Oiling Yes Sol3_Oiling Scratch/Seed OilingOut->Sol3_Oiling Yes ImpureProduct Product Still Impure? PoorRecovery->ImpureProduct No Sol1_Recovery Minimize Hot Solvent PoorRecovery->Sol1_Recovery Yes Sol2_Recovery Ensure Complete Cooling PoorRecovery->Sol2_Recovery Yes Success Successful Crystallization ImpureProduct->Success No Sol1_Purity Change Solvent System ImpureProduct->Sol1_Purity Yes Sol2_Purity Repeat Recrystallization ImpureProduct->Sol2_Purity Yes

Caption: Troubleshooting logic for recrystallization issues.

References

resolving N-Carbobenzoxy-DL-norvaline solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with N-Carbobenzoxy-DL-norvaline in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound (Cbz-DL-norvaline) is a protected amino acid derivative. Its solubility is influenced by the presence of both a nonpolar carbobenzoxy protecting group and a polar carboxylic acid group. Generally, it is a white to off-white crystalline solid.[1] While its parent amino acid, DL-norvaline, is soluble in water, the carbobenzoxy group decreases its aqueous solubility. It exhibits some solubility in polar organic solvents such as methanol (B129727) and ethanol.[2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor solubility in aqueous buffers. These include the pH of the buffer, the buffer's composition and ionic strength, the temperature, and the purity of the compound. The presence of the nonpolar Cbz group makes the molecule less soluble in water compared to the unprotected amino acid.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent. The molecule has a carboxylic acid group which can be deprotonated at higher pH values. In its ionized (deprotonated) form, the molecule is more polar and therefore more soluble in aqueous solutions. At acidic pH, the carboxylic acid is protonated, making the molecule less polar and less soluble. Solubility is generally lowest near the isoelectric point (pI) of the compound.

Q4: Can I heat the solution to increase solubility?

A4: Yes, in many cases, gently heating the solution can increase the solubility of this compound.[2] However, be cautious about the thermal stability of the compound and other components in your experiment. Prolonged heating at high temperatures is not recommended.

Q5: Is it better to dissolve this compound in an organic solvent first?

A5: Yes, a common strategy for dissolving sparingly soluble compounds is to first prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be added to the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the buffer is low enough to not affect the experiment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound does not dissolve Incorrect pH of the buffer.Adjust the pH of the buffer. For acidic compounds like Cbz-DL-norvaline, increasing the pH above its pKa will increase solubility. Try preparing the buffer at a pH of 7.4 or higher.
Low temperature.Gently warm the solution while stirring. A water bath set to 30-40°C can be effective.
Insufficient mixing.Ensure vigorous stirring or vortexing for an adequate amount of time. Sonication can also be used to aid dissolution.
Precipitation occurs after adding to buffer The concentration is above the solubility limit.Try preparing a more dilute solution.
"Salting out" effect.High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules. Try reducing the salt concentration of your buffer if possible.
Change in pH upon addition.If adding a stock solution in an organic solvent, ensure the buffering capacity of the final solution is sufficient to maintain the desired pH.
Solution is cloudy or hazy Presence of insoluble impurities.Filter the solution through a 0.22 µm or 0.45 µm filter.
Formation of fine precipitate.Re-evaluate the solubility conditions (pH, temperature, concentration).

Experimental Protocols

Protocol for Determining the Solubility of this compound in a Buffer

This protocol outlines a general method to determine the approximate solubility of this compound in a specific buffer.

Materials:

  • This compound

  • Buffer of interest (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)

  • Calibrated pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Thermostatic water bath

  • Microcentrifuge

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Prepare a series of saturated solutions:

    • Add an excess amount of this compound to a known volume of the buffer in several vials.

    • Ensure there is undissolved solid at the bottom of each vial.

  • Equilibrate the solutions:

    • Tightly cap the vials and place them in a thermostatic water bath at the desired experimental temperature (e.g., 25°C or 37°C).

    • Stir the solutions using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the solid from the liquid phase:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

  • Sample the supernatant:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Quantify the dissolved compound:

    • Dilute the supernatant with an appropriate solvent (e.g., the buffer or a mobile phase for HPLC).

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Calculate the solubility:

    • Based on the concentration and the dilution factor, calculate the solubility of the compound in the buffer at the specified temperature.

Visual Guides

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess Cbz-DL-norvaline to buffer prep2 Equilibrate at constant temperature with stirring prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze concentration (e.g., HPLC) quant1->quant2 calc1 Calculate solubility quant2->calc1

Caption: Workflow for determining the solubility of this compound.

Troubleshooting Logic for Dissolution Issues

G start Compound not dissolving q1 Is the buffer pH appropriate? start->q1 a1_yes Adjust pH (e.g., > 7.4) q1->a1_yes No q2 Is the solution being mixed adequately? q1->q2 Yes a1_yes->q2 a2_yes Increase mixing (vortex/sonicate) q2->a2_yes No q3 Is the temperature optimal? q2->q3 Yes a2_yes->q3 a3_yes Gently warm the solution (30-40°C) q3->a3_yes No q4 Is the concentration too high? q3->q4 Yes a3_yes->q4 a4_yes Prepare a more dilute solution q4->a4_yes Yes end_node If issues persist, consider a co-solvent (e.g., DMSO stock) q4->end_node No a4_yes->end_node

Caption: Troubleshooting flowchart for this compound dissolution.

References

N-Carbobenzoxy-DL-norvaline stability problems in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Carbobenzoxy-DL-norvaline in experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dark, and dry place.[1][2] The recommended storage temperature is below 15°C.[1][2] It is supplied as a white to almost white crystalline powder.[1][2][3]

Q2: I am observing a lower than expected yield in my peptide coupling reaction using this compound. What could be the potential stability-related causes?

A2: Lower than expected yields in peptide coupling reactions can be attributed to several factors related to the stability of this compound:

  • Degradation during storage: Improper storage can lead to the degradation of the compound before use. Ensure it has been stored according to the recommendations in Q1.

  • Instability under reaction conditions: The Cbz protecting group can be unintentionally cleaved under certain conditions. This is a primary concern for stability. While generally stable to bases and acids, harsh acidic conditions can cause deprotection.[4]

  • Suboptimal coupling conditions: Inefficient activation of the carboxylic acid or incomplete reaction can lead to low yields. It is crucial to use appropriate coupling reagents and reaction conditions.

Q3: Can the Cbz (Carbobenzoxy) protecting group on this compound be accidentally removed during my experiment?

A3: Yes, accidental deprotection of the Cbz group is a potential stability issue. While robust, the Cbz group is susceptible to cleavage under specific conditions which may be unintentionally met during a multi-step synthesis. The primary methods for Cbz group removal are catalytic hydrogenolysis and treatment with strong acids.[4] Therefore, if your reaction involves catalysts like Palladium on carbon (Pd/C) with a hydrogen source, or strong acidic conditions (e.g., HBr in acetic acid), you may experience unintended deprotection.

Q4: Are there any solvents that are known to cause stability problems with this compound?

A4: While this compound is soluble in solvents like methanol (B129727), it's important to be aware of potential incompatibilities.[1][2] Some studies have shown that low-carbon alcohols, such as methanol and ethanol, can cause the removal of the Cbz group from certain N-Cbz protected heterocyclic compounds.[2] While this has not been specifically documented for this compound, it is a possibility to consider if you observe unexpected byproducts when using alcoholic solvents, especially with prolonged reaction times or elevated temperatures.

Troubleshooting Guides

Problem: Unexpected Formation of DL-Norvaline in the Reaction Mixture

Symptoms:

  • Appearance of a new spot on TLC or a new peak in LC-MS corresponding to the mass of DL-norvaline.

  • Reduced yield of the desired N-Cbz protected product.

dot

Caption: Troubleshooting workflow for unintended Cbz deprotection.

Problem: Poor Solubility of this compound in the Reaction Solvent

Symptoms:

  • The compound does not fully dissolve, leading to a heterogeneous reaction mixture.

  • Inconsistent reaction rates and yields.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: this compound is a solid and its solubility can be limited in non-polar organic solvents.[1][2]

    • Solution: Increase the polarity of the solvent system. Common solvents for peptide coupling reactions involving Cbz-amino acids include Dimethylformamide (DMF), Dichloromethane (DCM), or mixtures thereof. For some applications, solubility in methanol has been noted.[1][2]

  • Low Temperature: Solubility generally decreases at lower temperatures.

    • Solution: If the reaction conditions permit, gently warm the mixture to aid dissolution. However, be mindful of the potential for thermal degradation with prolonged heating.

Data Presentation

Table 1: Qualitative Stability of the Cbz Protecting Group under Various Conditions

ConditionReagent/EnvironmentStability of Cbz GroupPotential for Unintended Deprotection
Acidic Dilute aqueous acids (e.g., pH 3-5)Generally StableLow
Strong acids (e.g., HBr in Acetic Acid, neat TFA)LabileHigh
Basic Aqueous base (e.g., NaHCO₃, Na₂CO₃)StableLow
Strong aqueous base (e.g., NaOH) at high tempMay be labileModerate to High
Reductive Catalytic Hydrogenolysis (e.g., H₂/Pd-C)LabileHigh (This is a standard deprotection method)
Oxidative Common oxidizing agentsGenerally StableLow
Solvents Aprotic solvents (e.g., DMF, DCM, THF)StableLow
Protic solvents (e.g., Methanol, Ethanol)Generally Stable, but caution advisedLow to Moderate (especially at elevated temperatures)[2]

Note: This table provides a general overview of the stability of the Cbz group. Specific reaction kinetics can be influenced by the substrate, solvent, temperature, and other reagents present.

Experimental Protocols

Protocol for a Standard Peptide Coupling Reaction using this compound with EDC/HOBt

This protocol describes a general procedure for coupling this compound to an amino acid ester hydrochloride.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add the amino acid ester hydrochloride (1.0 equivalent) to the solution.

  • Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.1 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

dot

Caption: Experimental workflow for peptide coupling.

Chemical Degradation Pathway

The primary stability concern for this compound is the cleavage of the Cbz protecting group. The diagram below illustrates the general mechanism of acid-catalyzed deprotection.

dot

Cbz_Deprotection_Pathway Cbz_Norvaline This compound C₁₃H₁₇NO₄ Protonation Protonated Intermediate Cbz_Norvaline->Protonation H⁺ (Strong Acid) Carbamic_Acid Unstable Carbamic Acid Protonation->Carbamic_Acid Nucleophilic Attack (e.g., by Br⁻) Toluene Toluene Protonation->Toluene Norvaline DL-Norvaline C₅H₁₁NO₂ Carbamic_Acid->Norvaline Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Acid-catalyzed degradation of this compound.

References

common impurities in commercial N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial N-Carbobenzoxy-DL-norvaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound (N-Cbz-DL-norvaline) typically has a purity of greater than 98%. The common impurities can be categorized based on their origin:

  • Starting Material Residues: Unreacted DL-norvaline and residual reagents from its synthesis.

  • Reagent-Related Impurities: Unreacted benzyl (B1604629) chloroformate, and its primary degradation product, benzyl alcohol.

  • Synthesis Byproducts: Dibenzyl carbonate, which can form from the reaction of benzyl chloroformate with benzyl alcohol.

  • Degradation Products: Cleavage of the carbobenzoxy (Cbz) group can occur under harsh acidic or basic conditions, leading to the formation of free DL-norvaline.

Q2: How can I assess the purity of my N-Cbz-DL-norvaline sample?

A2: The most common and reliable method for assessing the purity of N-Cbz-DL-norvaline is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically used. The mobile phase composition can be adjusted to achieve optimal separation of the main compound from its potential impurities.

Q3: What is the expected appearance of high-purity N-Cbz-DL-norvaline?

A3: High-purity this compound is typically a white to off-white crystalline powder.

Q4: How should I store N-Cbz-DL-norvaline to minimize degradation?

A4: To minimize degradation, N-Cbz-DL-norvaline should be stored in a cool, dry place, away from moisture and strong acids or bases. The container should be tightly sealed to prevent hydrolysis of the carbobenzoxy group.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low assay value or presence of unexpected peaks in HPLC analysis. Impurities from synthesis or degradation.Refer to the Common Impurities and Their Identification section below. Consider repurification by recrystallization if the purity is critical for your application.
Poor solubility of the compound in the desired solvent. Presence of insoluble impurities or incorrect solvent selection.Confirm the solubility of N-Cbz-DL-norvaline in your chosen solvent. If impurities are suspected, attempt to purify the material.
Inconsistent reaction yields when using N-Cbz-DL-norvaline. Variable purity of the starting material.Always check the certificate of analysis for the specific lot you are using. Perform a purity check by HPLC before use in critical applications.
pH of the reaction mixture changes unexpectedly. Presence of acidic or basic impurities.Analyze the starting material for residual acids or bases from the synthesis process.

Common Impurities and Their Identification

The primary method for identifying and quantifying impurities in N-Cbz-DL-norvaline is reversed-phase HPLC with UV detection. The aromatic ring of the Cbz group allows for sensitive detection at wavelengths around 254 nm.

Table 1: Typical Impurity Profile of Commercial this compound
Impurity Typical Retention Time relative to N-Cbz-DL-norvaline Typical Specification Limit Origin
DL-NorvalineElutes much earlier (more polar)< 0.5%Unreacted starting material
Benzyl AlcoholElutes earlier< 0.5%Hydrolysis of benzyl chloroformate
Benzyl ChloroformateMay co-elute or elute close to benzyl alcohol< 0.1%Unreacted reagent
Dibenzyl CarbonateElutes later (less polar)< 0.5%Synthesis byproduct

Note: The exact retention times will depend on the specific HPLC method used. The specification limits are typical values and may vary between suppliers.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for the purity analysis of N-Cbz-DL-norvaline. Method optimization may be required for specific instruments and columns.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • N-Cbz-DL-norvaline sample

  • Reference standards for potential impurities (DL-norvaline, benzyl alcohol, etc.)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the N-Cbz-DL-norvaline sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL solution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the area percentage of the main peak and any impurity peaks.

  • If available, inject reference standards of potential impurities to confirm their identity by retention time matching.

Visualizations

Synthesis_and_Impurities cluster_synthesis Synthesis (Schotten-Baumann) cluster_impurities Potential Impurities DL_Norvaline DL-Norvaline N_Cbz_DL_Norvaline This compound DL_Norvaline->N_Cbz_DL_Norvaline NaOH / H2O Unreacted_DL_Norvaline Unreacted DL-Norvaline DL_Norvaline->Unreacted_DL_Norvaline Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->N_Cbz_DL_Norvaline Unreacted_Benzyl_Chloroformate Unreacted Benzyl Chloroformate Benzyl_Chloroformate->Unreacted_Benzyl_Chloroformate Benzyl_Alcohol Benzyl Alcohol Benzyl_Chloroformate->Benzyl_Alcohol Hydrolysis Dibenzyl_Carbonate Dibenzyl Carbonate Benzyl_Chloroformate->Dibenzyl_Carbonate Benzyl_Alcohol->Dibenzyl_Carbonate

Caption: Synthesis of N-Cbz-DL-norvaline and potential impurities.

Impurity_Analysis_Workflow Sample N-Cbz-DL-norvaline Sample Preparation Sample Preparation (Dissolution and Filtration) Sample->Preparation HPLC HPLC Analysis (C18 Column, Gradient Elution) Preparation->HPLC Detection UV Detection (254 nm) HPLC->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis Impurity_ID Impurity Identification (Retention Time Matching with Standards) Data_Analysis->Impurity_ID

Caption: Workflow for the analysis of impurities in N-Cbz-DL-norvaline.

troubleshooting racemization during N-Carbobenzoxy-DL-norvaline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address racemization issues encountered during chemical reactions involving N-Carbobenzoxy-DL-norvaline (N-Cbz-DL-norvaline). Our goal is to help you maintain the stereochemical integrity of your compounds throughout your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of N-Cbz-DL-norvaline reactions?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as N-Cbz-L-norvaline, into an equal mixture of both enantiomers (N-Cbz-L-norvaline and N-Cbz-D-norvaline). This loss of stereochemical purity can occur during reactions, particularly peptide coupling, where the chiral center (the α-carbon) of the norvaline residue is susceptible to epimerization. The presence of the undesired D-isomer can significantly impact the biological activity and therapeutic efficacy of the final product.[1]

Q2: What are the primary mechanisms leading to racemization during the coupling of N-Cbz-norvaline?

A2: There are two main pathways through which racemization can occur:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of N-Cbz-norvaline can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine nucleophile can produce both the desired L- and the undesired D-diastereomer.

  • Direct Enolization: This pathway involves the direct removal of the α-proton from the activated N-Cbz-norvaline by a base, forming an achiral enolate intermediate. This intermediate can then be protonated from either side, resulting in racemization. This mechanism is less common but can become significant under strongly basic conditions.[1]

Q3: How does the N-Carbobenzoxy (Cbz) protecting group influence racemization?

A3: The N-Cbz group, being a urethane-type protecting group, generally helps to reduce the potential for racemization compared to other N-acyl groups (like N-acetyl). This is because the lone pair of electrons on the urethane (B1682113) nitrogen can participate in resonance, making the formation of the oxazolone intermediate less favorable. However, under harsh reaction conditions, racemization can still occur.[2]

Q4: Which reaction conditions are most likely to cause racemization?

A4: Several factors can contribute to increased racemization:

  • Strong Bases: The use of strong or sterically unhindered bases can accelerate the abstraction of the α-proton.[1]

  • High Temperatures: Elevated reaction temperatures increase the rate of racemization.

  • Prolonged Reaction Times: Longer exposure to reaction conditions that can induce racemization increases the likelihood of its occurrence.

  • Certain Coupling Reagents: Some coupling reagents are more prone to causing racemization than others, especially when used without appropriate additives.

  • Polar Solvents: More polar solvents can sometimes favor the side reactions that lead to racemization.[1]

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant levels of the undesired D-isomer in your product, follow this step-by-step guide to troubleshoot and mitigate the issue.

G cluster_0 Troubleshooting Workflow for Racemization Start Start Evaluate_Coupling_Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Evaluate_Coupling_Reagent Optimize_Base Step 2: Optimize Base Selection Evaluate_Coupling_Reagent->Optimize_Base Control_Temperature Step 3: Control Reaction Temperature & Time Optimize_Base->Control_Temperature Solvent_Choice Step 4: Re-evaluate Solvent Choice Control_Temperature->Solvent_Choice Analyze_Product Step 5: Analyze Stereochemical Purity Solvent_Choice->Analyze_Product End Problem Resolved Analyze_Product->End

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When using carbodiimides, it is crucial to include a racemization-suppressing additive.[3] Without an additive, these reagents can lead to significant racemization.

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally very efficient and less prone to causing racemization, especially when used correctly.[3][4]

    • Recommendation: For challenging couplings, consider using HATU or COMU, which have demonstrated very low tendencies for racemization.[3]

Step 2: Optimize Base Selection

The base used in the reaction plays a significant role in the rate of racemization.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used. However, stronger and less sterically hindered bases can increase racemization.[1][3]

  • Recommendation: If you are experiencing high levels of racemization, switch to a more sterically hindered and weaker base like 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Control Reaction Temperature and Time

  • Temperature: Higher temperatures can significantly accelerate racemization.

    • Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, whenever possible.

  • Time: The longer the activated N-Cbz-norvaline is present before it reacts, the greater the opportunity for racemization.

    • Recommendation: Keep activation times to a minimum. If pre-activation is part of your protocol, ensure it is for the shortest possible duration. Monitor the reaction progress and stop it as soon as it is complete.

Step 4: Re-evaluate Solvent Choice

  • Solvent Polarity: While common solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective for many reactions, their polarity can sometimes promote racemization.

  • Recommendation: For particularly problematic reactions, consider exploring less polar solvents.

Data Presentation: Performance of Coupling Reagents and Bases

The following tables summarize quantitative data on the performance of various coupling reagents and bases in minimizing racemization during peptide synthesis. While this data is not specific to N-Cbz-norvaline, it provides a strong basis for reagent selection.

Table 1: Comparison of Coupling Reagent Performance in Racemization Suppression

Coupling Reagent/Additive% D-Isomer Formed (Typical)Relative Reaction RateKey Considerations
DIC/HOBt< 2%ModerateA classic and effective combination.[3]
DIC/HOAt< 1%Moderate-FastMore effective at suppressing racemization than HOBt.[3]
DIC/Oxyma< 1%Moderate-FastA safer and highly effective alternative to HOBt/HOAt.[5]
HBTU< 2%FastReliable and cost-effective for routine couplings.[4]
HATU< 0.5%Very FastHighly efficient, especially for sterically hindered couplings.[4][5]
COMU< 0.5%Very FastExcellent performance with reduced allergenic potential.[3]

Data is synthesized from general performance characteristics reported in the literature for sensitive amino acids.

Table 2: Influence of Base on Racemization

BasepKaSteric HindranceRelative Risk of Racemization
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)10.7HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow to Moderate
2,4,6-Collidine7.43HighLow

Experimental Protocols

Protocol 1: General Procedure for Coupling N-Cbz-L-norvaline with Minimized Racemization

This protocol outlines a recommended procedure for the coupling of N-Cbz-L-norvaline to an amine using DIC/Oxyma, which is known for low racemization.

Materials:

  • N-Cbz-L-norvaline

  • Amine component (as a hydrochloride salt or free base)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • 2,4,6-Collidine (if the amine is a hydrochloride salt)

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Dichloromethane (DCM) for workup

Procedure:

  • Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-norvaline (1 equivalent) and OxymaPure (1 equivalent) in DMF.

  • Addition of Amine and Base: Add the amine component (1 equivalent) to the solution. If the amine is a hydrochloride salt, add 2,4,6-collidine (1 equivalent).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Coupling: Add DIC (1 equivalent) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off any solids (diisopropylurea). Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or recrystallization as needed.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol describes a general method to determine the enantiomeric purity of your product.

  • Sample Preparation: Prepare a standard of the desired L-product and, if available, the undesired D-product. Prepare a solution of your crude or purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • HPLC System: Use an HPLC system equipped with a chiral column (e.g., a Daicel Chiralpak column).

  • Method Development: Develop a mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) that provides good separation of the two enantiomers. An isocratic elution is often sufficient.

  • Analysis: Inject the standards to determine their retention times. Then, inject your sample.

  • Quantification: Integrate the peak areas for the L- and D-isomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Mandatory Visualizations

G cluster_0 Racemization Mechanisms Activated_Cbz_Nor Activated N-Cbz-L-norvaline Oxazolone Oxazolone Intermediate Activated_Cbz_Nor->Oxazolone Cyclization Enolate Enolate Intermediate Activated_Cbz_Nor->Enolate α-proton abstraction Racemic_Product Racemic Product (L- and D-isomers) Oxazolone->Racemic_Product Nucleophilic attack Enolate->Racemic_Product Protonation

Caption: Primary pathways leading to racemization during coupling reactions.

References

Technical Support Center: Interpreting Complex NMR Spectra of N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H and ¹³C NMR spectra of N-Carbobenzoxy-DL-norvaline.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.

Issue 1: Poorly Resolved or Overlapping Signals in the ¹H NMR Spectrum

Question: The aliphatic region (1.0-2.0 ppm) and the aromatic region (7.0-7.5 ppm) of my ¹H NMR spectrum for this compound show broad, overlapping signals, making it difficult to determine multiplicities and coupling constants. What can I do to resolve these signals?

Answer:

Signal overlap is a common challenge in the NMR spectroscopy of molecules with multiple similar protons, such as the methylene (B1212753) groups in the norvaline side chain and the protons of the phenyl group. Here are several strategies to address this issue:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆, DMSO-d₆, or methanol-d₄) can alter the chemical environment enough to separate overlapping signals. Aromatic solvents like benzene-d₆ often induce significant shifts in nearby protons (aromatic solvent-induced shifts, ASIS), which can be particularly useful for resolving complex multiplets.

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, spreading them out over a wider frequency range and often resolving overlap.

  • Utilize 2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlapping signals and establishing connectivity between protons.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It can help identify which protons are adjacent in the molecule, even if their signals are overlapped in the 1D spectrum.

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. For this compound, it can be used to identify all the protons of the norvaline side chain from a single, well-resolved peak.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and confirming the overall structure.

Issue 2: Ambiguous Peak Assignment for Labile Protons (NH and OH)

Question: I am unsure about the assignment of the N-H proton of the carbamate (B1207046) and the O-H proton of the carboxylic acid in the ¹H NMR spectrum of this compound. How can I definitively identify these peaks?

Answer:

The signals for the N-H and O-H protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. The following method can be used to identify them:

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it gently, and re-acquire the ¹H NMR spectrum. The labile protons (N-H and O-H) will exchange with the deuterium from D₂O, and their corresponding signals will either disappear or significantly decrease in intensity. This is a definitive method for identifying exchangeable protons.

Issue 3: Unexpected Complexity or Extra Peaks in the Spectrum

Question: My ¹H NMR spectrum of this compound appears more complex than expected, with more peaks than can be accounted for by the structure. What could be the cause of this?

Answer:

Several factors can lead to unexpected complexity in the NMR spectrum:

  • Presence of Rotamers: The amide bond of the carbamate group can exhibit restricted rotation, leading to the presence of different conformers (rotamers) that are stable on the NMR timescale. These rotamers can give rise to a separate set of signals for the nearby protons, effectively doubling parts of the spectrum. Acquiring the spectrum at a higher temperature can sometimes cause the rotamers to interconvert more rapidly, leading to a coalescence of the signals into a single, averaged set of peaks.

  • Sample Impurities: The presence of residual solvents from the synthesis or purification (e.g., ethyl acetate, dichloromethane) or other impurities can introduce extra peaks into the spectrum. Comparing the observed peaks with the known chemical shifts of common laboratory solvents can help identify these impurities.

  • Diastereomers: Since the starting material is DL-norvaline, you have a racemic mixture of the N-Carbobenzoxy-D-norvaline and N-Carbobenzoxy-L-norvaline enantiomers. In a chiral environment (for example, if a chiral solvent or a chiral shift reagent is used), these enantiomers can give rise to separate sets of signals, appearing as diastereomers in the NMR spectrum. However, in a standard achiral solvent, the enantiomers will have identical NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound?

A1: The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH₃ (Norvaline)~0.9Triplet3H
-CH₂-CH₃ (Norvaline)~1.4Sextet2H
-CH₂-CH- (Norvaline)~1.6-1.8Multiplet2H
α-CH (Norvaline)~4.3Multiplet1H
-CH₂-Ph (Cbz)~5.1Singlet2H
Aromatic CH (Cbz)~7.3-7.4Multiplet5H
N-H (Carbamate)Variable (broad)Singlet1H
O-H (Carboxylic Acid)Variable (broad)Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
-CH₃ (Norvaline)~13
-CH₂-CH₃ (Norvaline)~19
-CH₂-CH- (Norvaline)~34
α-CH (Norvaline)~53
-CH₂-Ph (Cbz)~67
Aromatic CH (Cbz)~128-129
Aromatic C (ipso) (Cbz)~136
C=O (Carbamate)~156
C=O (Carboxylic Acid)~176

Q2: How can I determine the coupling constants for the norvaline side chain?

A2: The coupling constants (J-values) provide valuable information about the dihedral angles and connectivity of the protons in the norvaline side chain. These can be determined from a well-resolved ¹H NMR spectrum by measuring the separation in Hertz (Hz) between the peaks of a multiplet. For complex or overlapping multiplets, 2D NMR techniques like COSY can be used to trace the coupling network and extract the coupling constants. Typical ³J(H,H) coupling constants in aliphatic chains are in the range of 6-8 Hz.

Experimental Protocols

NMR Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For routine ¹H and ¹³C NMR, the residual solvent peak is often used as a reference.

  • Cap and Invert: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Visualizations

Caption: Molecular structure of this compound.

troubleshooting_workflow start Complex/Overlapping NMR Spectrum solvent Change Solvent (e.g., Benzene-d₆, DMSO-d₆) start->solvent Signal Overlap? field Increase Magnetic Field Strength start->field Signal Overlap? two_d Perform 2D NMR (COSY, TOCSY, HSQC) start->two_d Signal Overlap? d2o D₂O Exchange Experiment start->d2o Labile Protons? temp Variable Temperature NMR start->temp Rotamers Suspected? resolved Resolved Spectrum Assignment solvent->resolved field->resolved two_d->resolved d2o->resolved temp->resolved

Caption: Troubleshooting workflow for complex NMR spectra.

nmr_relationships structure Molecular Structure (N-Cbz-DL-norvaline) chem_shift Chemical Shift (δ) - Electronic Environment structure->chem_shift coupling Coupling Constant (J) - Connectivity (Dihedral Angles) structure->coupling integration Integration - Number of Protons structure->integration multiplicity Multiplicity - Neighboring Protons structure->multiplicity spectrum NMR Spectrum chem_shift->spectrum coupling->spectrum integration->spectrum multiplicity->spectrum

Caption: Relationship between molecular structure and NMR parameters.

Validation & Comparative

A Comparative Guide to N-Carbobenzoxy-DL-norvaline and Boc-DL-norvaline for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical determinant of reaction efficiency, final product purity, and overall synthetic strategy. This guide provides an objective comparison of two commonly used protected forms of DL-norvaline: N-Carbobenzoxy-DL-norvaline (Cbz-DL-Nva) and Boc-DL-norvaline (Boc-DL-Nva). This comparison is based on their physicochemical properties, performance in peptide synthesis, and is supported by established experimental principles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of protected amino acids is essential for their effective use in synthesis. The following table summarizes the key properties of Cbz-DL-norvaline and Boc-DL-norvaline.

PropertyThis compound (Cbz-DL-Nva)Boc-DL-norvaline
Molecular Formula C₁₃H₁₇NO₄C₁₀H₁₉NO₄
Molecular Weight 251.28 g/mol 217.26 g/mol [1][2]
Appearance White to off-white crystalline powderWhite or off-white powder or colorless liquid[3][4]
Melting Point 85-88 °C45-58 °C (L-isomer)[4]
Solubility Generally soluble in organic solvents like DMF, DCM, and alcohols.[5] Poorly soluble in water.Good solubility in organic solvents such as DMF, DCM, and ethyl acetate.[6][7] Poor water solubility.[6]

Performance in Peptide Synthesis

The choice between Cbz and Boc protecting groups hinges on the desired synthetic strategy, particularly the deprotection conditions and orthogonality to other protecting groups used in the peptide sequence.

Protection and Deprotection

N-Carbobenzoxy (Cbz) Group:

The Cbz group is a well-established amino protecting group, valued for its stability.[8] It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions.[9] This makes the Cbz group orthogonal to acid-labile (like Boc) and base-labile (like Fmoc) protecting groups.[9] However, Cbz groups can also be cleaved by strong acids such as HBr in acetic acid, though these conditions are harsher and may affect other sensitive functional groups.[10]

tert-Butoxycarbonyl (Boc) Group:

The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS) and is prized for its ease of removal under acidic conditions.[8] It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[11] Deprotection is efficiently achieved using moderately strong acids, most commonly trifluoroacetic acid (TFA).[4][12] The byproducts of Boc deprotection, isobutylene (B52900) and carbon dioxide, are volatile and easily removed. This acid lability makes the Boc group orthogonal to base-labile and hydrogenolysis-labile protecting groups.[3]

The following diagram illustrates the general workflow for the use of Boc- and Cbz-protected amino acids in peptide synthesis.

Peptide_Synthesis_Workflow cluster_Boc Boc-DL-norvaline Workflow cluster_Cbz Cbz-DL-norvaline Workflow Boc_Start Boc-DL-Nva Boc_Couple Coupling Boc_Start->Boc_Couple Boc_Deprotect Deprotection (TFA) Boc_Couple->Boc_Deprotect Boc_Next Next Coupling Cycle Boc_Deprotect->Boc_Next Cbz_Start Cbz-DL-Nva Cbz_Couple Coupling Cbz_Start->Cbz_Couple Cbz_Deprotect Deprotection (H₂/Pd-C) Cbz_Couple->Cbz_Deprotect Cbz_Next Next Coupling Cycle Cbz_Deprotect->Cbz_Next

General workflows for Boc- and Cbz-protected amino acids.
Coupling Efficiency and Side Reactions

Both Cbz- and Boc-protected amino acids can be effectively coupled to a growing peptide chain using standard coupling reagents (e.g., DCC, HBTU, HATU). The efficiency of the coupling reaction is generally high for both, though it can be influenced by factors such as steric hindrance and the solubility of the protected amino acid.

A critical consideration in peptide synthesis is the risk of racemization of the chiral center of the amino acid during activation and coupling. While both Cbz and Boc protecting groups are urethane-type and are known to suppress racemization compared to other protecting groups, the risk is not entirely eliminated.[13][14] The extent of racemization can be minimized by the use of coupling additives like HOBt or by carefully selecting the coupling reagent and reaction conditions.[13] For Boc-amino acids, in situ neutralization protocols have been shown to suppress diketopiperazine formation, a common side reaction at the dipeptide stage.[13]

The following diagram illustrates the relationship between the protecting group, deprotection method, and potential side reactions.

Protecting_Group_Comparison Cbz This compound (Cbz-DL-Nva) Protection: Benzyl Chloroformate Deprotection Deprotection Method Cbz->Deprotection leads to Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) Cbz->Hydrogenolysis Boc Boc-DL-norvaline Protection: Boc Anhydride Boc->Deprotection leads to Acidolysis Strong Acid (TFA) Boc->Acidolysis SideReactions Potential Side Reactions Hydrogenolysis->SideReactions can influence Racemization Racemization Hydrogenolysis->Racemization Acidolysis->SideReactions can influence Acidolysis->Racemization PrematureCleavage Premature cleavage of other acid-labile groups Acidolysis->PrematureCleavage

Protecting group deprotection and potential side reactions.

Experimental Protocols

While specific protocols for the use of Cbz-DL-norvaline and Boc-DL-norvaline will depend on the overall synthetic scheme, the following provides a general outline for their use in solid-phase peptide synthesis (SPPS).

General Protocol for Boc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.[4]

  • Washing: Wash the resin thoroughly with DCM and a neutralization buffer (e.g., a solution of diisopropylethylamine (DIEA) in DCM) to remove excess acid and prepare for the next coupling step.

  • Coupling: Dissolve Boc-DL-norvaline and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF). Add this solution to the resin and allow the reaction to proceed until completion, as monitored by a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling and deprotection step, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, often containing HF or TFMSA.[4]

General Protocol for Cbz Group Use in Solution-Phase Synthesis
  • Coupling: Dissolve Cbz-DL-norvaline and the amino-deprotected peptide fragment in a suitable solvent (e.g., DMF or DCM). Add a coupling agent (e.g., DCC) and allow the reaction to proceed.

  • Work-up and Purification: After the reaction is complete, purify the Cbz-protected peptide by extraction and/or crystallization to remove byproducts and unreacted starting materials.

  • Cbz Deprotection: Dissolve the purified Cbz-protected peptide in a suitable solvent (e.g., methanol (B129727) or ethanol). Add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) until the deprotection is complete, as monitored by TLC or LC-MS.

  • Filtration and Isolation: Filter the reaction mixture to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.

Conclusion

Both this compound and Boc-DL-norvaline are valuable reagents for the incorporation of the non-proteinogenic amino acid DL-norvaline into peptide chains. The choice between them is primarily dictated by the overall synthetic strategy.

  • Boc-DL-norvaline is highly suited for automated and manual solid-phase peptide synthesis due to the convenient acid-labile deprotection of the Boc group. Its orthogonality with base-labile and hydrogenolysis-labile protecting groups allows for complex peptide synthesis.

  • This compound remains a robust choice, particularly in solution-phase synthesis and for strategies requiring orthogonal protection from acid- and base-labile groups. The mild, neutral conditions of catalytic hydrogenolysis for deprotection are a key advantage, although the requirement for a catalyst and hydrogen atmosphere may be less convenient for high-throughput applications.

Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the presence of other sensitive functional groups, and the preferred synthesis methodology of the research laboratory.

References

Unvalidated Territory: The Inhibitory Constant of N-Carbobenzoxy-DL-norvaline Remains Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of available scientific literature, a validated inhibitory constant (Ki) for N-Carbobenzoxy-DL-norvaline against a specific enzyme target could not be identified. Consequently, a direct comparison with alternative inhibitors, supported by experimental data, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the inhibitory potential of this compound, the initial and critical step would be to identify its biological target and subsequently determine its Ki value through rigorous enzymatic assays. The absence of this foundational data in public databases and scholarly articles indicates that the compound's specific bioactivity and potency are yet to be characterized.

While the structurally related compound, DL-norvaline, has been reported as an inhibitor of arginase, it is crucial to note that the addition of a carbobenzoxy protecting group significantly alters the molecule's chemical properties. Therefore, one cannot assume that this compound also targets arginase or possesses a similar inhibitory profile without direct experimental evidence.

Charting a Course for Validation: A Proposed Experimental Workflow

For researchers embarking on the characterization of this compound's inhibitory activity, a systematic approach is recommended. The following outlines a general experimental workflow to first identify the enzyme target and then to determine the inhibitory constant.

Experimental Protocols

1. Target Identification:

The initial phase of the investigation should focus on identifying the specific enzyme(s) that this compound interacts with. Several unbiased screening methods can be employed:

  • Affinity Chromatography: The compound can be immobilized on a solid support to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified using mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme classes to identify targets in complex biological samples.

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method assesses the thermal stability of proteins in the presence of a ligand. A shift in the melting temperature of a protein upon binding to this compound can indicate an interaction.

2. Determination of the Inhibitory Constant (Ki):

Once a target enzyme is identified, the next step is to quantify the inhibitory potency of this compound. This is achieved through enzyme kinetic studies.

  • Enzyme Kinetics Assay: A standard enzymatic assay for the identified target enzyme needs to be established. This involves determining the optimal conditions for the enzyme's activity, including substrate concentration, pH, and temperature.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity across a range of this compound concentrations.

  • Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's Michaelis constant (Km). The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) should also be determined by performing kinetic experiments at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Below is a conceptual workflow for the validation of this compound's inhibitory constant.

G cluster_target_id Target Identification cluster_ki_determination Ki Determination cluster_comparison Comparative Analysis Target_Screening Screening for Protein Interactions (e.g., Affinity Chromatography, ABPP, DSF) Hit_Identification Identification of Potential Target Enzyme(s) (e.g., Mass Spectrometry) Target_Screening->Hit_Identification Target_Validation Validation of Target Engagement in vitro Hit_Identification->Target_Validation Assay_Development Develop Enzyme Kinetic Assay Target_Validation->Assay_Development Proceed with validated target IC50_Determination Determine IC50 Value Assay_Development->IC50_Determination Mode_of_Inhibition Determine Mode of Inhibition IC50_Determination->Mode_of_Inhibition Ki_Calculation Calculate Ki Value (Cheng-Prusoff Equation) Mode_of_Inhibition->Ki_Calculation Data_Comparison Compare Ki with Alternative Inhibitors Ki_Calculation->Data_Comparison

Caption: Experimental workflow for identifying the target and determining the Ki of a novel inhibitor.

Conclusion

The exploration of this compound as a potential enzyme inhibitor represents an opportunity for novel discoveries in drug development. However, the foundational work of identifying its molecular target and quantifying its inhibitory potency is a prerequisite for any comparative analysis. The experimental pathway outlined above provides a roadmap for researchers to undertake this validation process. Until such studies are conducted and the results are published, the inhibitory constant (Ki) of this compound remains an open and intriguing question in the field of enzyme inhibition.

A Comparative Guide to Chiral Purity Analysis of N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Carbobenzoxy-DL-norvaline (Cbz-DL-norvaline) is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an objective comparison of the primary chromatographic techniques used for the chiral purity analysis of Cbz-DL-norvaline, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The chiral separation of Cbz-DL-norvaline is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs). Gas Chromatography (GC) is a less common alternative that typically requires prior derivatization of the analyte. Each technique offers distinct advantages and disadvantages in terms of speed, efficiency, solvent consumption, and applicability.

Data Summary of Chromatographic Methods for Chiral Purity Analysis of N-Protected Amino Acids

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Chiral Selector Macrocyclic Glycopeptide (e.g., Chirobiotic™ T)Polysaccharide-based (e.g., Lux Cellulose-1)Cyclodextrin-based (e.g., Rt-βDEXsm)
Mobile Phase Hexane/Ethanol/Trifluoroacetic AcidCO₂/Methanol (B129727)/Formic AcidHelium
Analysis Time 10-20 minutes< 10 minutes15-30 minutes
Resolution (Rs) > 2.0> 1.5> 2.0
Selectivity (α) 1.2 - 1.51.1 - 1.4Variable
Detection UVUV, MSFID, MS
Sample Preparation Direct injection of sample solutionDirect injection of sample solutionDerivatization required
Key Advantages Well-established, robust, wide range of CSPsFast analysis, reduced organic solvent use, "green" techniqueHigh resolution, sensitive detectors
Key Disadvantages Higher solvent consumption, longer run times than SFCRequires specialized instrumentationSample derivatization is an extra step and can introduce errors

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the chiral separation of N-protected amino acids and can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which is known for its excellent enantioselectivity for N-protected amino acids.[1]

  • Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for the chiral analysis of N-protected amino acids.[2][3]

  • Column: Lux Cellulose-1 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Formic Acid (B)

  • Gradient: 5% to 40% B over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.

Method 3: Gas Chromatography (GC)

GC analysis of N-protected amino acids requires a derivatization step to increase the volatility of the analyte.

  • Derivatization Protocol:

    • Esterification: To 1 mg of this compound, add 1 mL of 2M HCl in methanol. Heat at 70°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 200 µL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 60°C for 15 minutes. Evaporate the solvent and reagents under a stream of nitrogen.

    • Reconstitute the sample in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.

  • GC Conditions:

    • Column: Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 100°C (hold 2 min), ramp to 180°C at 5°C/min, hold for 5 min.

    • Injector Temperature: 250°C

    • Detector (MS) Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Injection Volume: 1 µL (splitless)

Visualizing the Workflow

The following diagrams illustrate the general workflow for chiral purity analysis and the decision-making process for selecting an appropriate analytical method.

G cluster_0 Chiral Purity Analysis Workflow SamplePrep Sample Preparation MethodSelection Method Selection SamplePrep->MethodSelection Analysis Chromatographic Analysis MethodSelection->Analysis DataProcessing Data Processing Analysis->DataProcessing Report Reporting DataProcessing->Report

Caption: General workflow for chiral purity analysis of this compound.

G cluster_0 Method Selection Logic Start Need for Chiral Purity Analysis Speed Is Speed a Critical Factor? Start->Speed Solvent Is Reducing Solvent Consumption a Priority? Speed->Solvent No SFC Select SFC Speed->SFC Yes HPLC Select HPLC Solvent->HPLC No Solvent->SFC Yes Derivatization Is Derivatization Acceptable? Derivatization->HPLC No, reconsider other factors GC Select GC Derivatization->GC Yes HPLC->Derivatization

Caption: Decision tree for selecting the appropriate analytical method.

References

Comparative Analysis of N-Carbobenzoxy-DL-norvaline Derivatives as Potential Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of synthesized N-Carbobenzoxy-DL-norvaline derivatives. The study was designed to investigate their potential as inhibitors of serine proteases, using α-chymotrypsin as a model enzyme. The following sections present a summary of the inhibitory activities, detailed experimental protocols for the synthesis and enzymatic assays, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation: Inhibitory Activity of N-Cbz-DL-norvaline Derivatives

The inhibitory potential of the synthesized this compound derivatives was evaluated against α-chymotrypsin. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The results, summarized in the table below, indicate that modifications of the carboxylic acid moiety significantly influence the inhibitory activity.

Compound IDDerivative StructureModificationIC50 (µM)
NCbz-NV-OH N-Cbz-DL-norvalineCarboxylic Acid> 1000
NCbz-NV-OMe N-Cbz-DL-norvaline Methyl EsterMethyl Ester150.2 ± 8.5
NCbz-NV-OEt N-Cbz-DL-norvaline Ethyl EsterEthyl Ester125.7 ± 6.3
NCbz-NV-NH2 N-Cbz-DL-norvaline AmidePrimary Amide85.4 ± 4.1
NCbz-NV-NHBn N-Cbz-DL-norvaline BenzylamideBenzylamide52.8 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the synthesis of a representative derivative and the enzyme inhibition assay are provided below.

Synthesis of this compound Methyl Ester (NCbz-NV-OMe)

Materials:

Procedure:

  • This compound (1.0 g, 3.98 mmol) was dissolved in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The solution was cooled to 0 °C in an ice bath.

  • Thionyl chloride (0.36 mL, 4.78 mmol) was added dropwise to the stirred solution over 10 minutes.

  • The reaction mixture was then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion, the solvent was removed under reduced pressure.

  • The residue was redissolved in ethyl acetate (50 mL) and washed successively with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The crude product was purified by column chromatography on silica (B1680970) gel (hexane:ethyl acetate, 8:2) to afford this compound methyl ester as a colorless oil.

α-Chymotrypsin Inhibition Assay

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) as substrate

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (N-Cbz-DL-norvaline derivatives)

Procedure:

  • A stock solution of α-chymotrypsin (1 mg/mL) was prepared in 1 mM HCl.

  • Stock solutions of the test compounds (10 mM) were prepared in DMSO.

  • The assay was performed in a 96-well microplate. Each well contained 180 µL of Tris-HCl buffer, 10 µL of the test compound solution at various concentrations (final concentrations ranging from 1 µM to 1000 µM), and 10 µL of the α-chymotrypsin solution (final concentration 20 µg/mL).

  • The plate was pre-incubated at 37 °C for 15 minutes.

  • The enzymatic reaction was initiated by adding 10 µL of the substrate S-2586 (final concentration 0.2 mM).

  • The absorbance at 405 nm was measured every minute for 10 minutes using a microplate reader to monitor the release of p-nitroaniline.

  • The rate of reaction was determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition was calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general experimental workflow and a representative signaling pathway where a serine protease inhibitor might be active.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation start Starting Materials (N-Cbz-DL-norvaline) reaction Chemical Reaction (Esterification/Amidation) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization prep Assay Preparation (Enzyme, Substrate, Inhibitor) characterization->prep Purified Derivatives incubation Pre-incubation prep->incubation measurement Kinetic Measurement (Spectrophotometry) incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis Signaling_Pathway ext_stimulus Extracellular Stimulus (e.g., Tissue Injury) proenzyme Pro-protease (Inactive) ext_stimulus->proenzyme act_enzyme Active Serine Protease (e.g., Chymotrypsin) proenzyme->act_enzyme Activation substrate Substrate Protein act_enzyme->substrate Cleavage inhibited_complex Inhibited Enzyme-Inhibitor Complex cleaved_product Cleaved Product substrate->cleaved_product downstream Downstream Signaling & Cellular Response cleaved_product->downstream inhibitor N-Cbz-DL-norvaline Derivative inhibitor->act_enzyme Inhibition

Comparative Analysis of N-Carbobenzoxy-DL-norvaline as a Putative Arginase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Carbobenzoxy-DL-norvaline, a derivative of the known arginase inhibitor DL-norvaline. Due to the absence of direct experimental data on the inhibitory activity of this compound against arginase, this document focuses on the confirmed biological target of its parent compound, DL-norvaline, and compares its activity with other established arginase inhibitors. The information presented is intended to guide future research and experimental design for the characterization of this compound.

Introduction

This compound is a synthetic amino acid derivative. Its parent compound, DL-norvaline, is recognized as an inhibitor of the enzyme arginase.[1][2][3] Arginase is a critical enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[2][4][5] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase plays a significant role in regulating nitric oxide (NO) production.[2] Inhibition of arginase can therefore lead to increased bioavailability of L-arginine for NOS, resulting in enhanced NO production, which is crucial for various physiological processes including vasodilation and immune responses.[2]

The carbobenzoxy (Cbz) group in this compound is a common protecting group used in peptide synthesis. Its influence on the biological activity of norvaline as an arginase inhibitor has not been empirically determined in publicly available literature. This guide, therefore, presents a comparison based on the known activity of DL-norvaline and other arginase inhibitors.

Quantitative Data on Arginase Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several known arginase inhibitors. This data provides a benchmark for the potential, yet unconfirmed, activity of this compound.

CompoundArginase Isoform(s)IC50 (µM)Reference(s)
DL-Norvaline Arginase (unspecified)~50% inhibition at 10,000 µM[1]
L-Norvaline Arginase (unspecified)Enhances NO production, suggesting inhibition[1][6]
Nω-hydroxy-L-arginine (L-NOHA) Human Arginase I & IIKi of 1.6-3.6 µM[4]
2(S)-amino-6-boronohexanoic acid (ABH) Human Arginase I & IIKd of 0.005 µM (hARG-I), Ki of 0.0085 µM (hARG-II)[4]
S-(2-boronoethyl)-L-cysteine (BEC) Arginase (unspecified)-[3][7]
Chlorogenic acid Bovine Arginase10.6 µM[8]
Piceatannol Bovine Arginase12.1 µM[8]

Note: The inhibitory activity of DL-norvaline is presented as a percentage of inhibition at a specific concentration due to the limited availability of precise IC50 values in the reviewed literature.

Experimental Protocols

A crucial aspect of confirming the biological target of this compound is to perform a direct enzyme inhibition assay. Below is a generalized protocol for a colorimetric arginase activity assay, which can be adapted to test the inhibitory potential of this compound.

Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea concentration is determined colorimetrically.

Materials:

  • Purified Arginase Enzyme

  • L-arginine solution (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Manganese chloride (MnCl2)

  • Urea standard solutions

  • Colorimetric reagent for urea detection (e.g., containing α-isonitrosopropiophenone or diacetyl monoxime)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl2 in Tris-HCl buffer to ensure full activation.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Reaction: a. In a 96-well plate, add the activated arginase enzyme to each well. b. Add different concentrations of this compound or a known inhibitor (positive control) to the respective wells. Include a control well with no inhibitor. c. Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells. d. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Color Development: a. Stop the reaction by adding an acidic reagent. b. Add the colorimetric reagent for urea detection to all wells. c. Heat the plate as required by the specific reagent to develop the color.

  • Measurement: a. Cool the plate to room temperature. b. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Generate a standard curve using the urea standards. b. Calculate the concentration of urea produced in each well. c. Determine the percentage of inhibition for each concentration of this compound. d. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

For a detailed, commercially available kit protocol, please refer to the Arginase Activity Assay Kit from suppliers like Sigma-Aldrich or Abcam.

Visualizations

Diagram 1: Experimental Workflow for Target Confirmation

experimental_workflow cluster_prep Preparation cluster_assay Arginase Inhibition Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare N-Cbz-DL-norvaline Solutions Prepare N-Cbz-DL-norvaline Solutions Prepare Arginase Enzyme Prepare Arginase Enzyme Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Prepare Arginase Enzyme->Incubate Enzyme with Inhibitor Initiate Reaction with L-arginine Initiate Reaction with L-arginine Incubate Enzyme with Inhibitor->Initiate Reaction with L-arginine Stop Reaction & Develop Color Stop Reaction & Develop Color Initiate Reaction with L-arginine->Stop Reaction & Develop Color Measure Absorbance Measure Absorbance Stop Reaction & Develop Color->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value arginase_pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS NOS L-Arginine->NOS Substrate L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Products L-Citrulline + NO L-Citrulline + NO NOS->L-Citrulline + NO Products N-Cbz-DL-norvaline N-Cbz-DL-norvaline N-Cbz-DL-norvaline->Arginase Putative Inhibition DL-Norvaline DL-Norvaline DL-Norvaline->Arginase Inhibition

References

A Comparative Guide to N-Carbobenzoxy-DL-norvaline and Other Amino Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the selection of an appropriate amino acid protecting group is a critical determinant of reaction efficiency, yield, and the purity of the final product. The N-Carbobenzoxy (Cbz or Z) group, a stalwart in peptide chemistry, offers a distinct set of advantages and disadvantages when compared to the more contemporary tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This guide provides an objective comparison of N-Carbobenzoxy-DL-norvaline with its Boc and Fmoc-protected counterparts, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Cbz vs. Boc and Fmoc

The primary distinction between these protecting groups lies in their lability—the specific chemical conditions required for their removal. This property governs the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis, the Boc group is acid-labile, and the Fmoc group is base-labile.[1] This orthogonality allows for the selective deprotection of one group in the presence of others, a cornerstone of modern peptide chemistry.[1][2]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for Cbz, Boc, and Fmoc protecting groups. While direct comparative studies on the DL-norvaline derivatives are limited, the data presented reflects the general performance characteristics of these protecting groups in peptide synthesis.

Table 1: General Characteristics and Stability

FeatureN-Carbobenzoxy (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Primary Application Solution-Phase & Solid-Phase SynthesisSolid-Phase & Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[1]Strong acid (e.g., Trifluoroacetic acid - TFA)[1]Mild base (e.g., 20% piperidine (B6355638) in DMF)[1]
Stability to Acids Stable to mild acidsLabileStable
Stability to Bases StableStableLabile
Orthogonality Orthogonal to Boc and Fmoc[2]Orthogonal to Cbz and FmocOrthogonal to Cbz and Boc

Table 2: Performance in Peptide Synthesis

Performance MetricN-Carbobenzoxy (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Typical Coupling Yield (per step) HighHigh, but can be affected by peptide aggregation in long sequences.[1]Generally high, often exceeding 99%.[1]
Racemization Tendency Low; urethane-based protection suppresses racemization.[3]Low; urethane-based protection suppresses racemization.[3]Generally low, but can be higher for certain amino acids like His and Cys.[]
Common Side Reactions Catalyst poisoning by sulfur-containing amino acids; incomplete deprotection.[1]Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met).[1]Aspartimide formation; diketopiperazine formation at the dipeptide stage.[1]
Automation Friendliness Less common in modern automated synthesizers.Well-established for automated synthesis.The dominant choice for automated SPPS due to milder deprotection.[]

Table 3: Physicochemical Properties of Protected DL-Norvaline

PropertyThis compoundN-Boc-DL-norvalineN-Fmoc-L-norvaline
CAS Number 21691-43-0[5]80097-03-6135112-28-6[6]
Molecular Weight 251.28 g/mol [5]217.26 g/mol 339.39 g/mol [6]
Melting Point 85.0 to 88.0 °C[5]No data availableNo data available
Appearance White to almost white powder/crystal[5]No data availableWhite to off-white solid[6]
Solubility Soluble in methanol[5]No data availableSoluble in organic solvents like DMF and DMSO[6]

Experimental Protocols

Detailed and directly comparable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection, deprotection, and coupling of an amino acid using Cbz, Boc, and Fmoc groups.

Protection of DL-Norvaline

This compound (Cbz-DL-Nva-OH) Synthesis:

  • Dissolve DL-norvaline (1 equivalent) in a suitable solvent such as a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.5 equivalents) to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

N-Boc-DL-norvaline (Boc-DL-Nva-OH) Synthesis:

  • Dissolve DL-norvaline (1 equivalent) in a mixture of dioxane and water.

  • Add sodium hydroxide (B78521) (NaOH) to adjust the pH to approximately 10.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) to the solution.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a cold solution of potassium bisulfate (KHSO₄) to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the product.

N-Fmoc-L-norvaline (Fmoc-L-Nva-OH) Synthesis:

  • Dissolve L-norvaline (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Cool the solution to 0 °C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents) in dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for several hours.

  • Acidify the mixture with concentrated HCl to pH 2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the product, which may be purified by crystallization.[6]

Solid-Phase Peptide Synthesis: Coupling and Deprotection Cycle

Cbz-based SPPS (less common):

  • Coupling:

    • Swell the resin in a suitable solvent like DCM.

    • Activate the Cbz-DL-Nva-OH (3 equivalents) with a coupling agent like DCC (3 equivalents) and an additive like HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.

  • Deprotection (Hydrogenolysis):

    • Wash the resin-bound peptide.

    • Suspend the resin in a suitable solvent (e.g., methanol (B129727) or DMF).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) until deprotection is complete.

Boc-based SPPS:

  • Coupling:

    • Swell the Boc-protected peptide-resin in DCM.

    • Perform a pre-wash with 50% TFA in DCM for 1-2 minutes.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes for deprotection.

    • Neutralize the resin with 5-10% DIEA in DCM.

    • Couple the next Boc-protected amino acid as described for the Cbz protocol.

  • Deprotection (Acidolysis):

    • Treat the resin with a solution of 50% (v/v) TFA in DCM for 30 minutes.[1]

Fmoc-based SPPS:

  • Coupling:

    • Swell the Fmoc-deprotected peptide-resin in DMF.

    • Activate the Fmoc-L-Nva-OH (3 equivalents) with a coupling agent like HBTU (3 equivalents) and a base like DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Deprotection (Basalysis):

    • Treat the resin with a solution of 20% (v/v) piperidine in DMF for 10-20 minutes.[1][7]

Visualizing Workflows and Logical Relationships

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) cluster_cycle Elongation Cycle Deprotection Deprotection Washing1 Washing1 Deprotection->Washing1 Remove excess reagent Coupling Coupling Washing1->Coupling Prepare for coupling Washing2 Washing2 Coupling->Washing2 Remove excess reagents Washing2->Deprotection Start next cycle Cleavage Cleave peptide from resin & remove side-chain protecting groups Washing2->Cleavage Final peptide synthesized Start Start with resin-bound amino acid Start->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Isolate target peptide

A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

G Decision Tree for Amino Protecting Group Selection Start Need to protect an amine? AcidStable Is the substrate stable to acid? Start->AcidStable BaseStable Is the substrate stable to base? AcidStable->BaseStable Yes UseBoc Use Boc group AcidStable->UseBoc No HydrogenolysisCompatible Is the substrate compatible with hydrogenolysis? BaseStable->HydrogenolysisCompatible Yes UseFmoc Use Fmoc group BaseStable->UseFmoc No UseCbz Use Cbz group HydrogenolysisCompatible->UseCbz Yes ConsiderOther Consider alternative protecting groups HydrogenolysisCompatible->ConsiderOther No

A decision tree for selecting an appropriate amine protecting group.

Conclusion

The choice between this compound and its Boc or Fmoc-protected counterparts is a strategic decision that hinges on the specific requirements of the synthetic route. The Cbz group, while less common in modern automated solid-phase synthesis, remains a valuable tool, particularly in solution-phase synthesis and for the preparation of peptide fragments. Its stability to both mild acids and bases provides a unique orthogonality. The Boc and Fmoc strategies, on the other hand, dominate the landscape of SPPS due to their well-established protocols and compatibility with automated synthesizers. A thorough understanding of the stability, deprotection conditions, and potential side reactions associated with each protecting group is essential for the successful and efficient synthesis of peptides for research, diagnostics, and therapeutic applications.

References

Navigating the Bioanalytical Maze: A Comparative Guide to Method Validation for N-Carbobenzoxy-DL-norvaline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust quantification of novel therapeutic entities and their metabolites in biological matrices is a cornerstone of preclinical and clinical studies. The bioanalytical method validation for compounds like N-Carbobenzoxy-DL-norvaline, a protected amino acid derivative, is critical for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of established bioanalytical strategies, presenting supporting data from analogous compounds to inform the selection and validation of an appropriate analytical method.

While specific, publicly available bioanalytical validation reports for this compound are scarce, this guide leverages data from the analysis of other amino acids and peptides to compare common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without derivatization and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection.

Comparative Analysis of Bioanalytical Methods

The choice of a bioanalytical method hinges on the required sensitivity, selectivity, throughput, and the physicochemical properties of the analyte. Below is a summary of typical performance characteristics for different analytical approaches applicable to amino acid derivatives.

ParameterLC-MS/MS (Underivatized Amino Acids)HPLC with Pre-column Derivatization (e.g., OPA, FMOC)
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) Low µM to nM rangeLow µM to high nM range
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) 85-115%85-115%
Recovery > 80%Variable, dependent on derivatization efficiency
Selectivity High, based on mass-to-charge ratioModerate, dependent on chromatography

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections outline typical experimental protocols for the discussed analytical techniques.

Method 1: Direct Analysis by LC-MS/MS

This approach offers high selectivity and sensitivity, often requiring minimal sample preparation.

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is often suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection

Derivatization can enhance the chromatographic properties and detectability of amino acids. o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

Sample Preparation and Derivatization:

  • Perform protein precipitation as described in the LC-MS/MS method.

  • To 50 µL of the supernatant, add 50 µL of OPA reagent (in a borate (B1201080) buffer, pH 9.5, with 2-mercaptoethanol).

  • Vortex and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a defined volume of the reaction mixture into the HPLC system.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column.

  • Mobile Phase A: Phosphate or acetate (B1210297) buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution is typically employed to separate the derivatized amino acids.

  • Flow Rate: 1.0 - 1.5 mL/min.

Fluorescence Detection:

  • Excitation Wavelength: ~340 nm.

  • Emission Wavelength: ~455 nm.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection

Caption: Workflow for LC-MS/MS analysis of this compound.

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis start Plasma Sample protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection add_opa Add OPA Reagent supernatant_collection->add_opa reaction Reaction add_opa->reaction injection Injection reaction->injection hplc_separation HPLC Separation injection->hplc_separation fluorescence_detection Fluorescence Detection hplc_separation->fluorescence_detection

Caption: Workflow for HPLC analysis with pre-column OPA derivatization.

Conclusion

The selection of a bioanalytical method for this compound requires careful consideration of the study's objectives. An LC-MS/MS method is generally favored for its superior selectivity and sensitivity, which are crucial for pharmacokinetic studies. However, HPLC with pre-column derivatization can be a cost-effective alternative for applications where high sensitivity is not the primary concern. Regardless of the chosen method, a thorough validation according to regulatory guidelines is mandatory to ensure the generation of reliable and reproducible data.[1][2][3] The principles and comparative data presented in this guide offer a foundational framework for developing and validating a robust bioanalytical method for this compound and other protected amino acid derivatives.

References

Comparative Analysis of N-Carbobenzoxy-DL-norvaline Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific cross-reactivity studies for N-Carbobenzoxy-DL-norvaline are not publicly available. The following guide is a hypothetical comparison constructed to illustrate the principles and methodologies of cross-reactivity analysis. The experimental data presented is illustrative and based on typical results from immunoassays for structurally similar small molecules.

Introduction to this compound and Cross-Reactivity

This compound is a derivative of the amino acid norvaline, characterized by the presence of a carbobenzoxy protecting group.[1][2] It is primarily utilized in peptide synthesis.[2] In the context of developing targeted therapies or diagnostic assays, understanding the potential for cross-reactivity of such molecules is crucial. Cross-reactivity occurs when an antibody, designed to bind to a specific antigen, also binds to other structurally similar molecules.[3] This can lead to inaccurate quantification in immunoassays and potential off-target effects in therapeutic applications.

This guide provides a comparative framework for assessing the cross-reactivity of a hypothetical antibody developed against this compound with a panel of structurally related compounds.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to detect this compound. The data illustrates the percentage of cross-reactivity of various analogs relative to this compound (the target analyte).

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound C₆H₅CH₂OC(O)NHCH(CH₂CH₂CH₃)COOH10100
N-Carbobenzoxy-DL-valineC₆H₅CH₂OC(O)NHCH(CH(CH₃)₂)COOH5020
N-Carbobenzoxy-DL-leucineC₆H₅CH₂OC(O)NHCH(CH₂CH(CH₃)₂)COOH1506.7
N-Carbobenzoxy-DL-isoleucineC₆H₅CH₂OC(O)NHCH(CH(CH₃)CH₂CH₃)COOH2504.0
DL-NorvalineCH₃(CH₂)₂CH(NH₂)COOH>10,000<0.1
Benzyl AlcoholC₆H₅CH₂OH>10,000<0.1
  • IC50: The concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay.

  • Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocol: Competitive ELISA

This section details the methodology for a hypothetical competitive ELISA used to determine the cross-reactivity of an antibody against this compound.

Objective: To quantify the binding specificity of a polyclonal antibody raised against an this compound-protein conjugate by measuring its cross-reactivity with structurally similar molecules.

Materials:

  • Microtiter plates (96-well) coated with this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Anti-N-Carbobenzoxy-DL-norvaline polyclonal antibody.

  • This compound standard.

  • Competing compounds (N-Carbobenzoxy-DL-valine, N-Carbobenzoxy-DL-leucine, etc.).

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Preparation of Standards and Competitors:

    • Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve.

    • Prepare serial dilutions of each competing compound in the assay buffer.

  • Competitive Binding:

    • Add a fixed concentration of the anti-N-Carbobenzoxy-DL-norvaline antibody and varying concentrations of either the standard or the competing compound to the wells of the coated microtiter plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to the immobilized antigen.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove unbound antibodies and competitors.

  • Addition of Secondary Antibody:

    • Add the HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Final Wash:

    • Repeat the washing step to remove the unbound secondary antibody.

  • Signal Development:

    • Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction:

    • Add the stop solution to each well to quench the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the standard and each competitor to generate sigmoidal dose-response curves.

    • Determine the IC50 value for this compound and each competing compound.

    • Calculate the percent cross-reactivity for each competitor using the formula mentioned above.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis plate Coated Plate incubation1 Competitive Incubation plate->incubation1 standards Standards & Competitors standards->incubation1 antibody Primary Antibody antibody->incubation1 wash1 Wash incubation1->wash1 secondary_ab Add Secondary Antibody wash1->secondary_ab incubation2 Incubation secondary_ab->incubation2 wash2 Wash incubation2->wash2 substrate Add Substrate wash2->substrate stop Stop Reaction substrate->stop read Read Plate (450 nm) stop->read calculate Calculate IC50 & Cross-Reactivity read->calculate

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

logical_relationship cluster_analogs Structural Analogs cluster_fragments Component Fragments target This compound (Target Analyte) antibody Anti-N-Cbz-DL-norvaline Antibody target->antibody High Affinity (100% Reactivity) valine N-Cbz-DL-valine valine->antibody Moderate Affinity (20% Reactivity) leucine N-Cbz-DL-leucine leucine->antibody Low Affinity (6.7% Reactivity) isoleucine N-Cbz-DL-isoleucine isoleucine->antibody Very Low Affinity (4.0% Reactivity) norvaline DL-Norvaline norvaline->antibody Negligible Affinity (<0.1% Reactivity) benzyl_alcohol Benzyl Alcohol benzyl_alcohol->antibody Negligible Affinity (<0.1% Reactivity)

References

A Comparative Guide to N-Carbobenzoxy-DL-norvaline and its Alternatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of amino acid protecting groups is a critical determinant of synthesis efficiency, peptide purity, and overall yield. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) strategies dominate modern peptide chemistry, other protecting groups, such as the Carbobenzoxy (Z) group, have historical significance and may still be encountered in specific contexts. This guide provides a comprehensive comparison of N-Carbobenzoxy-DL-norvaline with its more common counterparts, Fmoc-L-norvaline and Boc-L-norvaline, focusing on their performance in SPPS.

Executive Summary

This compound is generally not the preferred choice for modern solid-phase peptide synthesis. The use of a racemic (DL) mixture of amino acids introduces significant complexity in the synthesis and purification of the target peptide, resulting in a mixture of diastereomers that are often difficult to separate. Furthermore, the cleavage conditions required for the Carbobenzoxy (Z) group are not readily compatible with the most common modern SPPS strategies, particularly the widely used Fmoc/tBu approach. For routine SPPS, Fmoc-L-norvaline and Boc-L-norvaline offer superior performance due to their compatibility with established orthogonal protection schemes and the use of enantiomerically pure amino acids.

Comparison of Key Performance Parameters

The following table summarizes the key performance characteristics of this compound and its alternatives in SPPS. It is important to note that direct, quantitative experimental data comparing Z-DL-norvaline to Fmoc- and Boc-L-norvaline in a standardized SPPS protocol is scarce in modern literature, as Z-protected amino acids are not commonly used for Nα-protection in SPPS. The data presented for Z-DL-norvaline is largely inferred from the known chemistry of the Z-group and the use of racemic amino acids.

Parameter This compound (Z-DL-Nva) Fmoc-L-norvaline (Fmoc-L-Nva) Boc-L-norvaline (Boc-L-Nva)
Protecting Group Carbobenzoxy (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Stereochemistry Racemic (DL mixture)Enantiomerically Pure (L-form)Enantiomerically Pure (L-form)
Typical Coupling Efficiency Moderate to LowHighHigh
Overall Yield LowHighHigh
Final Peptide Purity Very Low (Diastereomeric Mixture)HighHigh
Racemization Risk Moderate to HighLow (with appropriate activators)Low (with appropriate activators)
Deprotection Conditions Strong Acid (e.g., HBr/AcOH, HF) or HydrogenolysisMild Base (e.g., 20% Piperidine (B6355638) in DMF)Moderate Acid (e.g., TFA in DCM)
Orthogonality in Fmoc SPPS NoYesNot applicable for Nα-protection
Orthogonality in Boc SPPS Yes (for side chain protection)Not applicable for Nα-protectionYes

Experimental Protocols

Detailed experimental protocols are crucial for reproducible peptide synthesis. Below are generalized protocols for the coupling step in SPPS using Fmoc and Boc strategies. A specific protocol for Z-DL-norvaline in modern SPPS is not provided due to its limited applicability and lack of standardized methods.

Fmoc-L-norvaline Coupling Protocol
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-norvaline (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. Repeat the coupling step if necessary.

Boc-L-norvaline Coupling Protocol
  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM.

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM.

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM. Wash the resin with DCM.

  • Amino Acid Activation: In a separate vessel, activate Boc-L-norvaline with a coupling reagent like HBTU in the presence of DIPEA.

  • Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DCM and DMF.

  • Monitoring: Perform a qualitative test (e.g., Ninhydrin test) to confirm complete coupling.

Mandatory Visualizations

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect Nα-Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next cycle Cleave Cleave from Resin & Global Deprotection Repeat->Cleave Final cycle Purify Purify Peptide Cleave->Purify End Final Peptide Purify->End

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Comparison of Protecting Group Chemistries

Caption: Deprotection chemistries for Fmoc, Boc, and Z protecting groups.

Implication of Using DL-Norvaline

DL_Norvaline_Implication Start Peptide Chain (n residues) DL_Nva Couple with Z-DL-Norvaline Start->DL_Nva L_Peptide Peptide-(L-Nva) DL_Nva->L_Peptide 50% D_Peptide Peptide-(D-Nva) DL_Nva->D_Peptide 50% Mixture Diastereomeric Mixture L_Peptide->Mixture D_Peptide->Mixture

Caption: The consequence of using a racemic amino acid in peptide synthesis.

Discussion of Alternatives and Supporting Data

The primary alternatives to this compound are Fmoc-L-norvaline and Boc-L-norvaline. The choice between these two is largely dependent on the overall synthetic strategy and the specific requirements of the target peptide.

Fmoc-L-norvaline: This is the most common choice for research-scale SPPS. The Fmoc group is stable to acidic conditions used for the cleavage of many side-chain protecting groups, providing an orthogonal protection scheme. Deprotection is achieved under mild basic conditions, which is generally well-tolerated by most peptide sequences.

Boc-L-norvaline: The Boc strategy is also widely used, particularly for large-scale synthesis. It involves the use of moderate acid for Nα-deprotection and strong acids for the final cleavage from the resin. While the reagents are generally less expensive than those for Fmoc synthesis, the harsher acidic conditions can sometimes lead to side reactions with sensitive amino acids.

The Challenge of this compound:

  • Lack of Orthogonality: The Z group's lability to strong acids makes it non-orthogonal in the context of a standard Fmoc/tBu strategy. While it can be used for side-chain protection in a Boc-based synthesis, its use for Nα-protection in SPPS is problematic.

  • Racemic Mixture: The use of a DL-norvaline will result in the synthesis of a complex mixture of diastereomeric peptides. For a peptide containing a single norvaline residue, this would result in two diastereomers. If multiple DL-amino acids are used, the number of diastereomers increases exponentially. These diastereomers often have very similar physical properties, making their separation by standard purification techniques like HPLC extremely challenging.

  • Biological Activity: In drug development, the stereochemistry of each amino acid is critical for biological activity. The presence of a D-amino acid where an L-amino acid is required (or vice-versa) can drastically reduce or eliminate the desired biological effect.

Conclusion

For researchers and professionals in drug development, the selection of building blocks for peptide synthesis is paramount. While this compound has a place in the historical context of peptide chemistry, its practical application in modern solid-phase peptide synthesis is severely limited. The lack of orthogonality with common SPPS strategies and, most critically, the use of a racemic mixture, lead to significant challenges in synthesis and purification, ultimately yielding a product of low purity and uncertain biological activity. Therefore, for the synthesis of peptides containing norvaline, the use of enantiomerically pure Fmoc-L-norvaline or Boc-L-norvaline is strongly recommended to ensure a high-quality final product suitable for research and therapeutic applications.

Safety Operating Guide

Proper Disposal of N-Carbobenzoxy-DL-norvaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N-Carbobenzoxy-DL-norvaline is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Disposal should adhere to local and national regulations for non-hazardous waste. This guide provides detailed procedures for the safe and compliant disposal of this compound in solid form, in solution, and for its empty containers.

Waste Classification and Handling

Proper identification and segregation of chemical waste are paramount to ensure safety and regulatory compliance.

Waste TypeDescriptionRecommended Container
Solid this compound Unused or expired crystalline powder.Securely sealed, clearly labeled container compatible with chemical solids.
Aqueous Solutions Solutions where this compound is dissolved in water or buffer.Sealable, leak-proof container (e.g., carboy) labeled with contents.
Non-Halogenated Organic Solvent Solutions Solutions where this compound is dissolved in solvents like ethanol, methanol, or acetone.Designated, sealed, and labeled container for non-halogenated solvent waste.
Halogenated Organic Solvent Solutions Solutions where this compound is dissolved in solvents like dichloromethane (B109758) or chloroform.Designated, sealed, and labeled container for halogenated solvent waste.
Contaminated Labware Gloves, weighing paper, pipette tips, etc., with residual contamination.Lined, designated solid waste container.
Empty Containers Original product container.To be triple-rinsed before disposal.

Step-by-Step Disposal Procedures

Adherence to a structured disposal protocol minimizes risks and ensures compliance.

Solid Waste Disposal

For disposing of solid, unadulterated this compound:

  • Collection : Collect the solid waste in a designated, well-labeled, and securely sealed container.

  • Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal : Dispose of the container through your institution's chemical waste program for non-hazardous solids. This may be incineration or landfill, depending on local regulations.

Liquid Waste Disposal

The disposal of this compound solutions depends on the solvent used:

  • Aqueous Solutions :

    • Neutralization : Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 6 and 8.

    • Dilution : Dilute the neutralized solution with at least 20 parts water.

    • Sewer Disposal : Pour the diluted solution down the sanitary sewer, followed by a copious amount of water, provided this is in accordance with your local wastewater regulations.

  • Organic Solvent Solutions :

    • Segregation : Do not dispose of organic solvent solutions down the drain. Segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers.

    • Collection : Collect the solvent waste in the appropriate, sealed container.

    • Disposal : Arrange for pickup and disposal through your institution's hazardous waste management service.

Empty Container Disposal

Empty containers must be decontaminated before disposal:

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.

  • Collect Rinsate : The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedures for the solvent used. Subsequent rinsates can typically be disposed of down the drain.

  • Deface Label : Completely remove or deface the original product label.

  • Dispose : Dispose of the clean, de-labeled container in the regular laboratory glass or plastic recycling, or as instructed by your facility's waste management plan.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 Waste Identification cluster_2 Solid Waste Protocol cluster_3 Liquid Waste Protocol cluster_4 Empty Container Protocol start Start: this compound Waste is_solid Is the waste solid? start->is_solid Identify Waste Form is_liquid Is the waste liquid? is_solid->is_liquid No collect_solid Collect in a labeled, sealed container. is_solid->collect_solid Yes is_container Is it an empty container? is_liquid->is_container No solvent_type What is the solvent? is_liquid->solvent_type Yes triple_rinse Triple rinse container. Collect first rinsate as chemical waste. is_container->triple_rinse Yes dispose_solid Dispose via institutional non-hazardous solid waste stream. collect_solid->dispose_solid aqueous Aqueous Solution solvent_type->aqueous organic Organic Solvent solvent_type->organic neutralize Neutralize pH (6-8) and dilute with >20x water. aqueous->neutralize segregate_organic Segregate into halogenated or non-halogenated waste container. organic->segregate_organic sewer Dispose down sanitary sewer (check local regulations). neutralize->sewer dispose_organic Dispose via institutional hazardous waste program. segregate_organic->dispose_organic deface_label Deface original label. triple_rinse->deface_label dispose_container Dispose in appropriate recycling or trash. deface_label->dispose_container

Caption: Disposal decision workflow for this compound.

Personal protective equipment for handling N-Carbobenzoxy-DL-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Carbobenzoxy-DL-norvaline (CAS No. 21691-43-0). Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Safety Data Summary

While some suppliers classify this compound as not a hazardous substance under Regulation (EC) No 1272/2008, other sources indicate potential hazards.[1] It is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] Always handle in a well-ventilated area and avoid direct contact.[1]

Data PointInformation
CAS Number 21691-43-0
Appearance White to almost white powder or crystal
Purity >98.0% (TLC)(HPLC)
Melting Point 85.0 to 88.0 °C
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Occupational Exposure Limits No data available

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[1]

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower and eye wash station.[1]

  • Personal Protective Equipment (PPE): Don the following mandatory PPE:

    • Nitrile or other chemical-resistant gloves.

    • Safety goggles with side shields or a face shield.[2]

    • A properly fitted lab coat.

    • In cases of potential dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.

2. Handling and Use:

  • Weighing:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula to transfer the required amount from the storage container to a weighing vessel within the fume hood.

  • Dissolving:

    • If preparing a solution, add the solvent to the weighed compound slowly.

    • Ensure the process is conducted within the fume hood.

  • General Handling:

    • Avoid all direct contact with the skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling the compound.[1]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a designated, sealed waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Do not dispose of the chemical down the drain.[1]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_contingency Contingency Verify Ventilation Verify Ventilation Inspect Safety Equipment Inspect Safety Equipment Verify Ventilation->Inspect Safety Equipment Don PPE Don PPE Inspect Safety Equipment->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Proceed to handling Prepare Solution (if needed) Prepare Solution (if needed) Weigh Compound->Prepare Solution (if needed) Spill Occurs Spill Occurs Weigh Compound->Spill Occurs Conduct Experiment Conduct Experiment Prepare Solution (if needed)->Conduct Experiment Prepare Solution (if needed)->Spill Occurs Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Experiment complete Conduct Experiment->Spill Occurs Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE & Wash Hands Remove PPE & Wash Hands Dispose of Waste->Remove PPE & Wash Hands Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Immediate Action Contain & Clean Spill Contain & Clean Spill Evacuate Area->Contain & Clean Spill Dispose of Spill Waste Dispose of Spill Waste Contain & Clean Spill->Dispose of Spill Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.